molecular formula C15H17N B1604616 2,3-Diphenylpropylamine CAS No. 5415-80-5

2,3-Diphenylpropylamine

Cat. No.: B1604616
CAS No.: 5415-80-5
M. Wt: 211.3 g/mol
InChI Key: RHRYWWVGUVEZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylpropylamine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11302. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYWWVGUVEZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883488
Record name 2,3-Diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-80-5
Record name β-Phenylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5415-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenylpropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanamine, .beta.-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIPHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG88AI08JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of 2,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2,3-Diphenylpropylamine (CAS 5415-80-5).

Executive Summary

This compound (IUPAC: 2,3-diphenylpropan-1-amine) is a diarylalkylamine scaffold distinct from its more common isomer, 3,3-diphenylpropylamine (the precursor to Fendiline). While the 3,3-isomer is widely recognized for its calcium channel blocking activity, the 2,3-isomer represents a specialized structural motif in medicinal chemistry, often utilized as a hydrophobic linker or a chiral scaffold in the synthesis of complex alkaloids and receptor ligands.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol based on modern lithiation chemistry, and an overview of its structural activity relationships (SAR).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a propyl chain backbone with an amino group at the primary position (C1) and phenyl substituents at the C2 and C3 positions.[1][2] This creates a chiral center at C2, making the compound exist as a pair of enantiomers (


 and 

).
Nomenclature & Identifiers
IdentifierValue
IUPAC Name 2,3-Diphenylpropan-1-amine
CAS Number 5415-80-5
Molecular Formula

SMILES C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
InChIKey RHRYWWVGUVEZRJ-UHFFFAOYSA-N
Synonyms

-Phenylbenzenepropanamine; 2-Benzyl-2-phenylethylamine (ambiguous); 2,3-DPA
Physicochemical Data
PropertyValueNote
Molecular Weight 211.30 g/mol Monoisotopic mass: 211.136
Physical State Viscous liquid or low-melting solidMp typically <30°C; HCl salt is solid
LogP (Predicted) ~3.0 - 3.2Moderate lipophilicity
pKa (Predicted) ~9.5 - 10.0Typical for primary aliphatic amines
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 1 (N)
Solubility Soluble in DCM, DMSO, MethanolSparingly soluble in water (neutral form)

Structural Analysis & Stereochemistry

The core pharmacophore of this compound is defined by the vicinal diaryl arrangement (phenyl groups on adjacent carbons C2 and C3).

  • Chirality: The C2 carbon is a stereocenter. Synthetic routes typically yield the racemate (

    
    ) unless asymmetric catalysis or chiral auxiliaries are employed.
    
  • Conformational Flexibility: Unlike the rigid 3,3-diphenyl analogs, the 2,3-isomer possesses greater rotational freedom around the C2-C3 bond, allowing it to adopt distinct conformations to minimize steric clash between the two phenyl rings.

  • Electronic Environment: The primary amine is nucleophilic and basic. The proximal phenyl ring at C2 exerts a mild inductive effect, potentially lowering the pKa slightly compared to a linear alkylamine.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the chiral center at C2.

ChemicalStructure Figure 1: Connectivity of this compound N1 NH2 (C1) C2 CH (C2) *Chiral* N1->C2 C-N C3 CH2 (C3) C2->C3 C-C Ph1 Phenyl (at C2) C2->Ph1 C-Ar Ph2 Phenyl (at C3) C3->Ph2 C-Ar

Synthesis Protocol

The most robust laboratory synthesis involves the alkylation of benzyl cyanide followed by reduction. This method avoids the harsh conditions of classical Friedel-Crafts chemistry and allows for precise control over the carbon skeleton.

Reaction Scheme
  • 
    -Alkylation:  Benzyl cyanide is deprotonated and alkylated with benzyl bromide to form 2,3-diphenylpropanenitrile.
    
  • Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (

    
    ).
    
Step-by-Step Methodology
Step 1: Synthesis of 2,3-Diphenylpropanenitrile
  • Reagents: Benzyl cyanide (1.0 eq), Benzyl bromide (1.0 eq), LiHMDS (1.0 M in THF, 1.0 eq), Anhydrous THF.

  • Protocol:

    • Charge a flame-dried flask with benzyl cyanide in anhydrous THF under Nitrogen/Argon.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add LiHMDS dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

    • Add benzyl bromide (in THF) dropwise.

    • Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add water carefully.

    • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

      
      , filter, and concentrate.[3]
      
    • Purification: Flash chromatography (Silica, 4% EtOAc in Hexane).

    • Yield Expectation: ~85-90%.[4][5]

Step 2: Reduction to this compound
  • Reagents: 2,3-Diphenylpropanenitrile (from Step 1),

    
     (2.5 eq), Anhydrous THF.
    
  • Protocol:

    • Suspend

      
       in anhydrous THF at 0°C .
      
    • Add a solution of 2,3-diphenylpropanenitrile in THF dropwise to the hydride suspension.

    • Stir at 0°C for 15 minutes, then warm to RT (or reflux if kinetics are slow) for 3-12 hours.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially.
    • Filter the granular white precipitate through Celite.

    • Concentrate the filtrate to obtain the crude amine.

    • Purification: Acid-base extraction or conversion to HCl salt (recrystallization from EtOH/Ether).

Synthesis Workflow Diagram

SynthesisPath Start Benzyl Cyanide (Ph-CH2-CN) Inter Intermediate: 2,3-Diphenylpropanenitrile Start->Inter Alkylation Reagent1 LiHMDS / THF (-78°C) + Benzyl Bromide Product Product: This compound Inter->Product Reduction Reagent2 LiAlH4 / THF (Reduction)

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Proton NMR ( -NMR, 300 MHz, )
  • Aromatic Region:

    
     7.10 – 7.40 ppm (Multiplet, 10H, 2x Phenyl).
    
  • Methine (C2-H):

    
     ~3.0 – 3.2 ppm (Multiplet, 1H).
    
  • Methylene (C3-H):

    
     ~2.7 – 2.9 ppm (Multiplet, 2H, benzylic).
    
  • Methylene (C1-H):

    
     ~2.8 – 3.0 ppm (Multiplet, 2H, adjacent to amine).
    
  • Amine (

    
    ): 
    
    
    
    ~1.2 – 1.5 ppm (Broad singlet, exchangeable with
    
    
    ).
Mass Spectrometry (ESI-MS)
  • 
    :  Calculated: 212.14; Observed: 212.1.
    
  • Fragmentation: Loss of

    
     (17 Da) and tropylium ion formation (m/z 91) are common in MS/MS spectra.
    

Pharmacological Potential & Safety[4]

Biological Activity

While this compound is not a marketed therapeutic, it serves as a critical fragment in drug discovery:

  • TAAR1 Agonism: Structural analogs (specifically 2-phenylpropylamine derivatives) show affinity for Trace Amine Associated Receptor 1 (TAAR1). The bulky 3-phenyl group in this molecule likely modulates this activity, potentially shifting it towards antagonism or altering selectivity.

  • Monoamine Transporter Interaction: The diphenyl motif is common in DAT/SERT/NET inhibitors. The 2,3-substitution pattern provides a unique steric profile compared to the 3,3-pattern found in older antihistamines and calcium channel blockers (e.g., Fendiline).

  • Antiadrenal Activity: Substituted triphenyl derivatives related to this scaffold have been explored for anti-aldosterone effects.[2]

Safety & Handling (MSDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood). The free base is likely to absorb

    
     from air (carbamate formation), so storage under inert gas or as the HCl salt is recommended.
    

References

  • Cosgrove, S. C. (2018). Direct Photochemical Amination of Aromatics. White Rose eTheses, University of Leeds. (Detailed synthesis of this compound via nitrile reduction).

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Center for Biotechnology Information.

  • Bera, S., et al. (2021). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles. Royal Society of Chemistry. (Cites synthesis of this compound).

  • Organic Syntheses. (n.d.). General procedures for nitrile reduction and alkylation. (Methodological grounding for Step 1 & 2).

Sources

The Pharmacological Significance of 2,3-Diphenylpropylamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological landscape of 2,3-diphenylpropylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical features, structure-activity relationships (SAR), and therapeutic potential of this versatile scaffold. We will examine key derivatives, their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation, underpinning the scientific integrity of this guide with authoritative references and practical insights.

Introduction: The Versatile this compound Scaffold

The this compound core, characterized by a propane chain with phenyl groups at the 2 and 3 positions and a terminal amine group, serves as a foundational structure for a range of pharmacologically active compounds. While the parent compound, this compound, has limited direct clinical use, its derivatives have been the subject of significant investigation, revealing a broad spectrum of biological activities. These activities stem from the specific three-dimensional arrangement of the phenyl rings and the amine group, which allows for diverse interactions with various biological targets.

Substituted derivatives have shown promise in several therapeutic areas, including as antidepressants, anti-inflammatories, and agents with antiadrenal and anti-aldosterone properties for managing conditions like edema and hypertension.[1] The lipophilic nature of the diphenyl moiety combined with the ionizable amine group provides a favorable pharmacokinetic profile for potential drug candidates. The true pharmacological value lies in the strategic modification of this core structure to achieve target specificity and desired therapeutic effects.

Key Pharmacological Targets and Mechanisms of Action

The pharmacological diversity of this compound derivatives is a direct result of their ability to interact with a variety of receptors and transporters in the central nervous system (CNS) and periphery. Two of the most significant targets identified for derivatives of the broader diphenylpropylamine class are the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[2] However, its overactivation is implicated in excitotoxicity, a key factor in the pathophysiology of several neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.

Derivatives of the closely related 3,3-diphenylpropylamine scaffold have demonstrated selective antagonism of the NMDA receptor. For instance, 2-methyl-3,3-diphenyl-3-propanolamine has been shown to be a selective antagonist of N-methyl-DL-aspartate, with the (-)-isomer being approximately three times more potent than the (+)-isomer.[4] This antagonism is typically achieved by blocking the ion channel of the receptor, preventing the influx of Ca2+ and subsequent excitotoxic cascade.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the canonical NMDA receptor signaling pathway and the site of action for non-competitive antagonists.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Antagonist This compound Derivative (Antagonist) Antagonist->NMDAR Blocks Channel Pore Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Excessive Activation Leads to

Caption: NMDA receptor signaling and antagonist intervention.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a neuronal plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of many psychostimulants and antidepressants. The structure-activity relationships for ligand binding to DAT are well-defined, with the presence of an amine group and a two-carbon side chain being important for affinity.[6]

While direct evidence for high-affinity binding of this compound derivatives to DAT is still emerging, the structural similarities to known DAT inhibitors suggest this is a promising area of investigation. For instance, the general diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine scaffold has yielded potent and selective DAT ligands.[7] The exploration of this compound derivatives as DAT inhibitors could lead to the development of novel therapeutics for conditions such as depression, ADHD, and substance use disorders.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings and the amine group. Based on the broader class of diphenylalkylamines, several key SAR principles can be extrapolated:

  • Phenyl Ring Substitution: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly modulate receptor affinity and selectivity. For example, in related diphenylacrylonitrile analogs, electron-donating groups at the para-position of one of the phenyl rings were found to be favorable for improved cytotoxic activity.[8]

  • Amine Substitution: The degree of substitution on the terminal amine (primary, secondary, or tertiary) influences both the basicity and steric bulk of the molecule, which in turn affects receptor binding and pharmacokinetic properties. N-alkylation can have varied effects; in some dopamine-related compounds, it has little to a slightly beneficial effect on affinity.[6]

  • Propyl Chain Modification: Alterations to the three-carbon chain, such as the introduction of hydroxyl groups or methyl groups, can impact the molecule's conformation and its interaction with the binding pocket of a target. For example, α-methylation of the side chain in dopamine-related compounds was found to be important for binding affinity to the dopamine transporter.[6]

Quantitative Data Summary

The following table summarizes the biological activity of selected diphenylpropylamine and related derivatives. It is important to note that data for specific this compound derivatives is limited in the public domain, and the table includes data from structurally related compounds to illustrate the potential pharmacological profile.

Compound/Derivative ClassTargetAssay TypeActivity (IC50/Ki)Reference
(1R,2R)-30q (a 2-phenylcyclopropylmethylamine derivative)Dopamine D3 ReceptorRadioligand BindingKi = 2.2 nM[9]
BIII 277CL (a benzomorphan derivative)NMDA Receptor Ion Channel[3H]MK-801 DisplacementKi = 4.5 nM[10]
4-(2-(diphenylmethoxy)ethyl)-1-(3-(4'-fluorophenyl)propyl)piperidineDopamine Transporter (DAT)Radioligand BindingIC50 = 6.6 nM[7]
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCyclooxygenase-2 (COX-2)Enzyme InhibitionIC50 = 0.3 µM[11]
Diphenylamine Derivative 19NLRP3 InflammasomeIL-1β Secretion InhibitionIC50 = 0.34 µM[12]
(S)-(-)-2-phenylpropylamineTrace Amine-Associated Receptor 1Gα16 Co-expression AssayEC50 = 129 nM[13]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to the this compound scaffold involves the Knoevenagel condensation of a substituted benzaldehyde with a substituted phenylacetonitrile, followed by reduction of the resulting acrylonitrile and subsequent modification of the amine.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a solution of a substituted benzyl cyanide (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated (Z)-2,3-diphenylacrylonitrile derivative by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Reduction of the Acrylonitrile:

    • Dissolve the purified diphenylacrylonitrile derivative in a suitable solvent (e.g., tetrahydrofuran or ethanol).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Pd/C), in a controlled manner.

    • Stir the reaction at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction (e.g., by the sequential addition of water and aqueous NaOH for LiAlH4).

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound derivative.

  • N-Alkylation/Acylation (Optional):

    • The resulting primary amine can be further modified by standard N-alkylation or N-acylation reactions to introduce additional diversity.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Substituted Benzyl Cyanide + Substituted Benzaldehyde Step1 Knoevenagel Condensation (Base Catalyst, Reflux) Start->Step1 Intermediate1 (Z)-2,3-Diphenylacrylonitrile Derivative Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 or H₂/Pd-C) Intermediate1->Step2 Product This compound Derivative Step2->Product Step3 N-Alkylation/Acylation (Optional) Product->Step3 FinalProduct Modified Derivative Step3->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant human DAT in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a specific radioligand for DAT (e.g., [3H]WIN 35,428), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP) to saturate all specific binding sites.[14]

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the this compound test compound.

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[14]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Prepare DAT-rich Membrane Homogenate Step1 Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding Start->Step1 Step2 Incubate to Equilibrium Step1->Step2 Step3 Rapid Vacuum Filtration Step2->Step3 Step4 Wash Filters Step3->Step4 Step5 Scintillation Counting Step4->Step5 End Data Analysis: Calculate IC₅₀ and Kᵢ Step5->End

Sources

A Comprehensive Technical Guide to the Synthetic Pathways of 2,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Diphenylpropylamine is a primary aliphatic amine characterized by a propane backbone with phenyl substituents at the C2 and C3 positions. This unique structural motif makes it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives have been explored for various pharmacological activities, including potential antidepressant and anti-inflammatory properties.[1] The strategic placement of the two phenyl groups imparts a specific conformational rigidity and lipophilicity to the molecule, influencing its interaction with biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing this compound, intended for researchers, scientists, and professionals in drug development. We will dissect three principal pathways, elucidating the underlying mechanisms, providing field-proven insights into experimental choices, and presenting detailed protocols for laboratory application.

Pathway 1: Synthesis via Carbon-Atom Degradation of 2,3-Diphenylpropanoic Acid

This classical approach leverages the well-established family of rearrangement reactions that convert a carboxylic acid derivative into a primary amine with one less carbon atom. The general strategy involves the initial synthesis of 2,3-diphenylpropanoic acid, followed by its conversion to a suitable intermediate (an amide for the Hofmann rearrangement or an acyl azide for the Curtius and Schmidt rearrangements), which then undergoes rearrangement to yield the target amine.

Mechanistic Insights

The Hofmann, Curtius, and Schmidt reactions, while starting from different precursors, all converge on a common isocyanate intermediate.[2][3][4][5] The formation of this intermediate is the crucial, carbon-skeletal rearranging step.

  • Hofmann Rearrangement : A primary amide (2,3-diphenylpropanamide) is treated with a halogen (typically bromine) and a strong base. The base facilitates the formation of an N-bromoamide intermediate, which is then deprotonated again. The subsequent rearrangement involves the migration of the alkyl group (the 2,3-diphenylpropyl group) from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form the isocyanate.[2][6]

  • Curtius Rearrangement : This pathway begins with an acyl azide, which is typically generated from the corresponding acyl chloride or directly from the carboxylic acid.[3][4] Upon heating, the acyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas in a concerted process where the alkyl group migrates to the nitrogen atom to form the isocyanate.[3] This method is often favored for its relatively mild conditions.[7]

  • Schmidt Reaction : In this one-pot reaction, the carboxylic acid is treated directly with hydrazoic acid (HN₃) under acidic conditions. The carboxylic acid is protonated and loses water to form an acylium ion, which is then attacked by the azide to form a protonated acyl azide. This intermediate then rearranges, similarly to the Curtius mechanism, with loss of nitrogen gas to yield the protonated isocyanate.[5][8][9]

In all three cases, the resulting isocyanate is not typically isolated but is hydrolyzed in situ with water. This leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to afford the final this compound.[2][4]

Pathway_1_Rearrangements cluster_Precursor Precursor Synthesis cluster_Routes Rearrangement Routes cluster_KeyStep Key Intermediate cluster_Product Final Product Phenylacetic_acid Phenylacetic Acid Diphenylpropanoic_acid 2,3-Diphenylpropanoic Acid Phenylacetic_acid->Diphenylpropanoic_acid  NaH, THF  then Benzyl Chloride Benzyl_chloride Benzyl Chloride Benzyl_chloride->Diphenylpropanoic_acid Amide 2,3-Diphenylpropanamide Diphenylpropanoic_acid->Amide 1. SOCl₂ 2. NH₄OH Acyl_Azide 2,3-Diphenylpropionyl Azide Diphenylpropanoic_acid->Acyl_Azide 1. SOCl₂ 2. NaN₃ Isocyanate 1,2-Diphenylpropyl Isocyanate Diphenylpropanoic_acid->Isocyanate Schmidt (HN₃, H⁺) Amide->Isocyanate Hofmann (Br₂, NaOH) Acyl_Azide->Isocyanate Curtius (Heat) Amine This compound Isocyanate->Amine Hydrolysis (-CO₂)

Figure 1: Synthetic routes to this compound via rearrangement reactions.

Experimental Protocols

Step 1: Synthesis of 2,3-Diphenylpropanoic Acid

A robust method for the synthesis of the carboxylic acid precursor involves the alkylation of the dianion of phenylacetic acid with benzyl chloride.

  • Protocol:

    • In a three-necked flask equipped for mechanical stirring, prepare a solution of sodium amide (0.23 mol) in liquid ammonia (approx. 500 mL).

    • Add phenylacetic acid (0.10 mol) to the stirred suspension.

    • After 15 minutes, rapidly add benzyl chloride (0.10 mol) dissolved in anhydrous ether (25 mL).

    • Stir the mixture for 1 hour, then carefully evaporate the ammonia on a steam bath.

    • Add water (300 mL) to the residue and wash with ether to remove any unreacted benzyl chloride.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with hot water, and dry to yield crude 2,3-diphenylpropanoic acid. Recrystallization from petroleum ether can be performed for further purification.

Step 2: Conversion to Amine via Hofmann Rearrangement (Representative Protocol)

The following is a general procedure for the Hofmann rearrangement, which would be adapted for 2,3-diphenylpropanamide. High yields are often achieved with this reaction.[1]

  • Protocol:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (0.11 mol) to a cold (0 °C) solution of sodium hydroxide (0.45 mol) in water.

    • Dissolve 2,3-diphenylpropanamide (0.1 mol) in a suitable solvent (e.g., dioxane or THF) and add it to the cold hypobromite solution.

    • Slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for about 1 hour.

    • After cooling, extract the product into an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic extracts with a solution of sodium thiosulfate to remove any residual bromine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

Data Summary
Reaction StepReagents & ConditionsTypical YieldReference(s)
Precursor Synthesis Phenylacetic acid, NaNH₂, Benzyl Chloride in Liquid NH₃/Ether85-90%[Organic Syntheses]
Hofmann Rearrangement Primary Amide, Br₂, NaOH, H₂O, ~75 °CGenerally high, often >80%[1][4]
Curtius Rearrangement Acyl Azide, Heat, then H₂O57-84% (for related substrates)[7]
Schmidt Reaction Carboxylic Acid, NaN₃, H₂SO₄~91% (for a dicarboxylic acid)[10]

Pathway 2: Synthesis via Reduction of 2,3-Diphenylpropanenitrile

The reduction of a nitrile functional group is a direct and atom-economical method for the synthesis of primary amines. This pathway is contingent on the successful synthesis of the 2,3-diphenylpropanenitrile precursor. This nitrile can be prepared via the nucleophilic substitution of a benzyl halide with the anion of phenylacetonitrile (benzyl cyanide).

Mechanistic Insights

The key step in this pathway is the reduction of the nitrile group. This can be achieved through two primary methods:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the nitrile, breaking the C≡N triple bond. The reaction proceeds through an intermediate imine salt, which is further reduced by another equivalent of hydride to form a di-anionic amine derivative. A final aqueous or acidic workup quenches the aluminum complexes and protonates the nitrogen to yield the primary amine.[11]

  • Catalytic Hydrogenation : In this method, the nitrile is subjected to hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then added across the C≡N triple bond in a stepwise fashion, first forming an imine intermediate which is then further hydrogenated to the primary amine.

Pathway_2_Nitrile_Reduction cluster_Precursor Precursor Synthesis cluster_Reduction Reduction Routes Benzyl_Cyanide Benzyl Cyanide (Phenylacetonitrile) Nitrile 2,3-Diphenylpropanenitrile Benzyl_Cyanide->Nitrile  Base (e.g., NaH, KOtBu)  Solvent (e.g., DMSO, Toluene) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Nitrile Amine This compound Nitrile->Amine  1. LiAlH₄, THF  2. H₂O workup   Nitrile->Amine  H₂, Catalyst (e.g., Pd/C)  Solvent (e.g., EtOH)  

Figure 2: Synthetic routes to this compound via nitrile reduction.

Experimental Protocols

Step 1: Synthesis of 2,3-Diphenylpropanenitrile

This protocol is based on the α-alkylation of a nitrile, a common C-C bond-forming reaction.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a suitable anhydrous solvent like DMSO or DMF.

    • Slowly add benzyl cyanide (1.0 eq) to the stirred suspension at room temperature. Stir for 30-60 minutes to allow for the complete formation of the carbanion.

    • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Heat the reaction to 50-70 °C and monitor by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and carefully quench by pouring it into cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,3-diphenylpropanenitrile.

Step 2: Reduction of 2,3-Diphenylpropanenitrile with LiAlH₄

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2,3-diphenylpropanenitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Data Summary
Reaction StepReagents & ConditionsTypical YieldReference(s)
Nitrile Synthesis Benzyl Cyanide, NaH, Benzyl Chloride in DMSOGood to excellent[12][13]
LiAlH₄ Reduction LiAlH₄ in THF or Ether, refluxHigh, often >90%[11]
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, EtOH or MeOHGood to high, variable with catalyst and conditions[14][15]

Pathway 3: Synthesis via Reductive Amination of 2,3-Diphenylpropanal

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This pathway involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine. The primary challenge in this route is the synthesis of the 2,3-diphenylpropanal precursor. A viable approach is the reduction of 2,3-diphenylpropanoic acid to the corresponding alcohol, followed by a mild oxidation to the aldehyde.

Mechanistic Insights

This pathway is a three-step sequence:

  • Reduction of Carboxylic Acid to Alcohol : 2,3-Diphenylpropanoic acid is first reduced to 2,3-diphenyl-1-propanol. Strong reducing agents like LiAlH₄ are required for this transformation, as milder reagents like NaBH₄ will not reduce carboxylic acids.[11] The reaction proceeds by initial deprotonation of the acidic proton, followed by hydride attack on the carbonyl carbon.

  • Oxidation of Alcohol to Aldehyde : The primary alcohol, 2,3-diphenyl-1-propanol, is then oxidized to 2,3-diphenylpropanal. To prevent over-oxidation to the carboxylic acid, a mild, selective oxidizing agent is crucial. Common choices include Swern oxidation (using DMSO and oxalyl chloride at low temperatures) or Dess-Martin periodinane (DMP).[2][16][17][18] Both methods are known for their high yields and tolerance of various functional groups.

  • Reductive Amination : The aldehyde is reacted with ammonia to form an imine intermediate. A reducing agent, present in the same pot, then reduces the imine to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, minimizing side reactions.

Pathway_3_Reductive_Amination cluster_Precursor Precursor Synthesis cluster_Amination Reductive Amination Acid 2,3-Diphenylpropanoic Acid Alcohol 2,3-Diphenyl-1-propanol Acid->Alcohol  1. LiAlH₄, THF  2. H₂O workup   Aldehyde 2,3-Diphenylpropanal Alcohol->Aldehyde  Swern Oxidation or  Dess-Martin Periodinane   Imine Imine Intermediate Aldehyde->Imine  NH₃   Amine This compound Imine->Amine  Reducing Agent  (e.g., NaBH₃CN)  

Sources

The Isomeric Divergence: A Technical Analysis of the Diphenylpropylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diphenylpropylamine pharmacophore represents a master class in structural isomerism driving pharmacological selectivity. Originally synthesized during the frantic search for synthetic opioids in WWII-era Germany, the scaffold evolved from the "beta-isomer" backbone of methadone (μ-opioid agonism) to the "gamma-isomer" backbone of 3,3-diphenylpropylamine (calcium channel blockade and muscarinic antagonism). This guide analyzes the historical and chemical divergence of these isomers, detailing the shift from analgesia to cardiovascular therapeutics (Fendiline, Prenylamine) and modern oncological repurposing (K-Ras inhibition).

Part 1: The Genesis — The "Beta-Isomer" & The Opioid Crisis (1937–1947)

The history of diphenylpropylamines begins not with the molecule itself, but with its keto-derivative: Methadone .

In 1937, Max Bockmühl and Gustav Ehrhart at IG Farben (Hoechst) sought to bypass the Allied blockade of opium. Their target was a synthetic antispasmodic, but they inadvertently discovered that adding a quaternary carbon and a ketone to the diphenyl-alkyl-amine backbone created potent μ-opioid activity.

The critical chemical challenge was the Isomethadone shift . The synthesis involved the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. Due to the formation of an aziridinium intermediate, two isomers were produced:

  • Methadone (6-dimethylamino-4,4-diphenyl-3-heptanone): The active analgesic.

  • Isomethadone (6-dimethylamino-5-methyl-4,4-diphenyl-3-hexanone): A less potent byproduct.

This era established the Geminal Diphenyl Rule : A quaternary carbon bearing two phenyl rings, separated by a two-carbon chain from a tertiary amine, is essential for opioid receptor binding.

Part 2: The "Gamma-Shift" — Cardiovascular & Smooth Muscle (1960s)

In the post-war era, researchers attempted to strip the opioid activity to isolate the antispasmodic effects. The breakthrough came by extending the alkyl chain and removing the ketone .

By moving the amine to the


-position relative to the phenyl rings (creating 3,3-diphenylpropylamine ), the molecule lost affinity for the μ-opioid receptor and gained affinity for L-type Calcium Channels (Ca

1.2)
and muscarinic receptors.
Key Derivatives:
  • Prenylamine (1960): The first amphiphilic diphenylpropylamine used for angina. It acted as a non-selective calcium antagonist and catecholamine depleter.

  • Fendiline (1967): A 3,3-diphenylpropylamine derivative (N-(1-phenylethyl)-3,3-diphenylpropylamine).[1][2] Unlike the dihydropyridines (e.g., Nifedipine) that bind the outer pore, Fendiline binds deep within the pore or modifies the lipid bilayer structure due to its high lipophilicity.

Table 1: Comparative SAR of Diphenylpropylamine Generations

FeatureMethadone Class (1940s)Fendiline Class (1960s)Tolterodine Class (1990s)
Core Backbone 1,1-diphenyl-2-aminopropane3,3-diphenylpropylamine3,3-diphenylpropylamine
Chain Length 2 Carbons (Beta)3 Carbons (Gamma)3 Carbons (Gamma)
C4 Substituent Ketone (C=O)Hydrogen / NonePhenolic Hydroxyl
Primary Target μ-Opioid ReceptorL-type Ca

Channel
Muscarinic (M3)
Clinical Use Analgesic / OUDAngina / VasodilatorUrinary Incontinence
Part 3: Mechanistic Pathways & Modern Oncology

While Fendiline fell out of favor as a first-line cardiac drug, it has seen a renaissance in oncology. Modern screening reveals that 3,3-diphenylpropylamines can disrupt K-Ras signaling .

K-Ras, a "holy grail" cancer target, requires localization to the plasma membrane to function. Fendiline disrupts this by altering the electrostatic potential of the inner plasma membrane, displacing K-Ras nanoclusters.

Diphenylpropylamine_Evolution Start Diphenylacetonitrile Aziridinium Aziridinium Intermediate Start->Aziridinium Alkylation Methadone Methadone (Opioid) (Beta-amino, Keto) Aziridinium->Methadone Nucleophilic Attack (C3) Isomethadone Isomethadone (Isomer impurity) Aziridinium->Isomethadone Nucleophilic Attack (C2) DPA_33 3,3-Diphenylpropylamine (Gamma-amino, No Keto) Methadone->DPA_33 Chain Extension & Ketone Removal (Conceptual Shift) Prenylamine Prenylamine (Angina) DPA_33->Prenylamine N-alkylation Fendiline Fendiline (Ca2+ Blocker) DPA_33->Fendiline Reductive Amination Tolterodine Tolterodine (Anticholinergic) DPA_33->Tolterodine Phenolic Modification KRAS K-Ras Mislocalization (Modern Oncology) Fendiline->KRAS High Dose / Repurposing

Figure 1: The evolutionary divergence of the diphenylpropylamine scaffold from opioid synthesis byproducts to targeted calcium channel blockers and modern K-Ras inhibitors.

Part 4: Experimental Protocols
Protocol A: Synthesis of Fendiline via Reductive Amination

Rationale: Historical alkylation methods often yield impurities (dialkylation). The modern reductive amination of 3,3-diphenylpropanal is cleaner and self-validating via TLC monitoring of the imine intermediate.

Reagents:

  • 3,3-Diphenylpropanal (1.0 eq)

  • 1-Phenylethylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Imine Formation: Dissolve 3,3-diphenylpropanal in DCM under

    
     atmosphere. Add 1-phenylethylamine.[2] Stir at room temperature for 2 hours.
    
    • Validation: Aliquot 10µL, spot on TLC. Disappearance of aldehyde spot (

      
      ) confirms imine formation.
      
  • Reduction: Cool mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherm.

  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Extraction: Extract aqueous layer with DCM (3x). Dry organic phase over

    
    .
    
  • Purification: Flash chromatography (Hexane:Ethyl Acetate 8:2).

Protocol B: Calcium Mobilization Assay (Fluo-4)

Rationale: To verify the antagonistic activity of the synthesized isomer against L-type channels.

  • Loading: Load CHO cells stably expressing Ca

    
    1.2 with Fluo-4 AM (4 µM) in Tyrode’s buffer for 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

  • Treatment: Inject Fendiline (10 nM – 10 µM) and incubate for 5 minutes.

  • Stimulation: Inject KCl (50 mM final concentration) to depolarize membrane and open VOCCs.

  • Readout: Calculate

    
    . A valid antagonist will suppress the KCl-induced spike in a dose-dependent manner (
    
    
    
    typically ~1-5 µM for Fendiline).
Part 5: Structural Logic & Causality

The shift from Methadone to Fendiline illustrates a critical principle in medicinal chemistry: Linker Flexibility controls Selectivity.

  • Rigid vs. Flexible: The methadone structure is constrained by the ketone and the quaternary carbon, locking the phenyl rings in a specific conformation suitable for the hydrophobic pocket of the μ-opioid receptor.

  • The Propyl Chain: In 3,3-diphenylpropylamines, the 3-carbon linker allows the phenyl rings to rotate more freely. This "propeller" shape is critical for blocking the pore of the L-type calcium channel, acting as a hydrophobic plug.

Mechanism_Action Drug 3,3-Diphenylpropylamine (Fendiline) Target_Ca L-Type Ca2+ Channel (Alpha-1 Subunit) Drug->Target_Ca Primary Affinity Target_M3 Muscarinic R (M3) (Bladder) Drug->Target_M3 Secondary Affinity Target_KRAS Plasma Membrane (Phospholipids) Drug->Target_KRAS High Concentration Effect_Ca Block Pore Entry (Vasodilation) Target_Ca->Effect_Ca Effect_M3 Prevent ACh Binding (Relaxation) Target_M3->Effect_M3 Effect_KRAS Displace K-Ras (Apoptosis) Target_KRAS->Effect_KRAS

Figure 2: Multi-target pharmacology of the 3,3-diphenylpropylamine scaffold, showing concentration-dependent effects.

References
  • Le Couteur, D. G., & Malkin, R. M. (2020). The history of methadone: the first synthetic opioid.[3][4][5][6] The Medical Journal of Australia. Link

  • Bockmühl, M., & Ehrhart, G. (1949). Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen, I. Justus Liebigs Annalen der Chemie.[7] (Original description of Hoechst 10820). Link

  • Scriabine, A. (1980). Pharmacology of Antihypertensive Drugs: Fendiline.[7] Raven Press.[7] Link

  • Cho, S., et al. (2011). Fendiline inhibits the function of K-Ras by altering its subcellular localization. Journal of Biological Chemistry. Link

  • Nilvebrant, L., et al. (1997). Tolterodine—a new bladder selective muscarinic receptor antagonist. European Journal of Pharmacology. Link

Sources

Methodological & Application

Catalytic hydrogenation protocols for 2,3-Diphenylpropylamine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Selectivity Hydrogenation Strategies for 2,3-Diphenylpropylamine

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 5412-80-6) Structure:


Key Application:  Primary intermediate for the synthesis of Fendiline  (a calcium channel blocker) and related diarylpropylamine pharmaceuticals.

Critical Distinction: This protocol specifically targets the 2,3-diphenyl isomer. Researchers must not confuse this with the 3,3-diphenyl isomer (derived from 3,3-diphenylpropanenitrile), which is the direct precursor to Fendiline's hydrocarbon backbone, though this compound is often investigated in structure-activity relationship (SAR) studies for similar biological targets.

Retrosynthetic Pathway: The most efficient atom-economy route involves the catalytic hydrogenation of


-phenylcinnamonitrile  (2,3-diphenylacrylonitrile). This transformation requires the reduction of two distinct functional groups:
  • Olefin (C=C): Facile reduction, typically occurs first.

  • Nitrile (C≡N): Difficult reduction, prone to catalyst poisoning and secondary amine formation (dimerization).

Mechanistic Critical Control Points

To achieve high yield (>90%) and purity, the hydrogenation protocol must address three competing mechanisms:

  • Chemoselectivity (C=C vs. C≡N):

    • The conjugated C=C double bond reduces rapidly.

    • The C≡N triple bond requires higher activation energy.

    • Risk:[1] Incomplete reduction leads to the saturated nitrile (2,3-diphenylpropionitrile).

  • Suppression of Secondary Amine Formation:

    • Mechanism: The intermediate imine (

      
      ) can react with the already formed primary amine (
      
      
      
      ) to form a secondary amine dimer (
      
      
      ) with the release of ammonia.
    • Solution: High pressure of ammonia (

      
      ) or acidic trapping is required to shift the equilibrium toward the primary amine.
      
  • Catalyst Poisoning:

    • Amines are strong Lewis bases that can bind to catalyst active sites (especially Pd and Pt), deactivating them.

    • Solution: Use of protic solvents or acidic additives.[2]

Visualizing the Reaction Pathway

ReactionPathway Start α-Phenylcinnamonitrile (C=C, C≡N) Inter1 2,3-Diphenylpropionitrile (Saturated Nitrile) Start->Inter1 H2, Fast Inter2 Imine Intermediate (R-CH=NH) Inter1->Inter2 H2, Slow Product This compound (Primary Amine) Inter2->Product H2 SideProduct Secondary Amine Dimer (Major Impurity) Inter2->SideProduct + Product (-NH3) Product->SideProduct Uncontrolled pH

Figure 1: Reaction pathway highlighting the critical branching point at the imine intermediate where dimerization occurs.

Experimental Protocols

Protocol A: Industrial Standard (Raney Nickel)

Best for: Large-scale production, high atom economy, "one-pot" synthesis.

Rationale: Raney Nickel is the catalyst of choice for nitrile reduction due to its lower cost and high activity towards C≡N bonds. The use of ammonia is non-negotiable to prevent dimerization.

Reagents:

  • Substrate:

    
    -Phenylcinnamonitrile (1.0 eq)
    
  • Catalyst: Raney® Nickel (W-2 or W-4 grade), 10-20 wt% loading.

  • Solvent: Methanol (saturated with

    
     gas) or 7N 
    
    
    
    in MeOH.
  • Hydrogen: 50–80 bar (725–1160 psi).

Step-by-Step Methodology:

  • Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry three times with deionized water, then three times with methanol to remove alkali traces. Warning: Do not let the catalyst dry; it is pyrophoric.[3]

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 20.5 g (0.1 mol) of

    
    -phenylcinnamonitrile in 150 mL of methanolic ammonia (approx. 10-15% w/w 
    
    
    
    ).
  • Addition: Add the washed Raney Nickel catalyst slurry to the reactor.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
     bar), then Hydrogen (
    
    
    
    bar).
  • Reaction: Pressurize to 60 bar with

    
    . Heat to 90°C  with vigorous stirring (>1000 rpm).
    
    • Note: The reaction is exothermic. Monitor internal temperature closely.

  • Completion: Maintain conditions until

    
     uptake ceases (typically 4–6 hours).
    
  • Work-up: Cool to room temperature. Vent

    
     carefully. Filter catalyst over a Celite pad (keep wet). Rinse with methanol.[3]
    
  • Purification: Concentrate filtrate under vacuum. Dissolve residue in dilute HCl, wash with ether (to remove non-basic impurities), basify aqueous layer with NaOH, and extract with DCM. Dry and distill or recrystallize (as HCl salt).

Protocol B: High-Selectivity Lab Scale (Pd/C + Acetic Anhydride)

Best for: Bench-top synthesis, low pressure, avoiding ammonia gas.

Rationale: Palladium is prone to poisoning by amines. By running the reaction in acetic anhydride, the primary amine is immediately trapped as the acetamide (


-acetyl-2,3-diphenylpropylamine), which does not poison the catalyst or dimerize. A subsequent hydrolysis step releases the free amine.

Reagents:

  • Substrate:

    
    -Phenylcinnamonitrile (1.0 eq)
    
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Ethyl Acetate or Acetic Acid.

  • Additive: Acetic Anhydride (2.5 eq).

  • Hydrogen: 3–5 bar (balloon or low-pressure shaker).

Step-by-Step Methodology:

  • Hydrogenation:

    • Mix substrate (10 mmol), 10% Pd/C (200 mg), and Acetic Anhydride (25 mmol) in Ethyl Acetate (30 mL).

    • Hydrogenate at RT to 40°C under 3–5 bar

      
       for 12 hours.
      
    • Checkpoint: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
  • Isolation of Amide: Filter catalyst. Wash the filtrate with saturated

    
     (to remove excess acid/anhydride). Evaporate solvent to yield the crude acetamide.
    
  • Hydrolysis:

    • Reflux the crude acetamide in 6N HCl (20 mL) for 6–12 hours.

    • Cool, extract with ether (discard organic layer).

    • Basify the aqueous layer (pH > 12) with NaOH pellets.

    • Extract product into DCM, dry over

      
      , and evaporate.
      

Data Summary & Catalyst Selection

FeatureRaney Ni /

Pd/C /


/ Acid
Pressure High (50-100 bar)Low (1-5 bar)Low (1-3 bar)
Temperature 80-100°C25-40°C25°C
Selectivity High (with

)
Very High (Trapping)Moderate
Primary Risk Pyrophoric catalystTwo-step processCatalyst poisoning
Yield 85-95%80-90% (overall)60-75%
Scale >100g to kg<10g<5g

Safety & Handling

  • Raney Nickel: Classified as a Pyrophoric Solid . It will ignite spontaneously in air if dry. Always handle under water or alcohol. Waste must be quenched in dilute acid carefully.

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.

  • Pressure: Protocol A involves high-pressure vessels. Use blast shields and rated equipment.

References

  • Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press. (Foundational text on high-pressure nitrile reduction).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed discussion on preventing secondary amines).
  • Gould, F. E., et al. (1966). Process for the preparation of primary amines. U.S. Patent 3,262,977.[4] (Specific to diphenylpropylamine analogs).

  • Organic Syntheses. (1955).

    
    -Phenylcinnamonitrile. Org. Synth. 1955, 35, 32.  (Precursor synthesis verification).
    
  • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions.

Sources

Application Note: 2,3-Diphenylpropylamine (2,3-DPPA) in Medicinal Chemistry

[1][2]

Executive Summary

2,3-Diphenylpropylamine (2,3-DPPA, CAS 5415-80-5) represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 3,3-diphenylpropylamine (the Fendiline precursor).[1] Characterized by a chiral center at the C2 position and a flexible propyl chain, 2,3-DPPA serves as a critical intermediate for synthesizing neuroactive agents, multidrug resistance (MDR) modulators, and calcium channel blockers.[1]

This guide provides a validated workflow for the synthesis, resolution, and downstream derivatization of 2,3-DPPA. Unlike generic protocols, this document focuses on controlling the stereochemical integrity and minimizing dimer formation during the reduction of the nitrile precursor.

Module 1: Structural Significance & Pharmacophore Analysis[1][3]

The 2,3-DPPA moiety offers unique lipophilic interactions due to the vicinal phenyl rings. In drug design, this scaffold is often employed to span large hydrophobic pockets in GPCRs and ion channels.

FeaturePropertyMedChem Implication
Lipophilicity (LogP) ~3.0High membrane permeability; suitable for CNS targets.
Chirality C2 CenterEnantiomers often exhibit distinct pharmacological profiles (e.g., binding affinity differences >100-fold).
Rotational Freedom Propyl ChainAllows "induced fit" binding; however, restricted analogs (e.g., indanes) are often synthesized to improve selectivity.[1]

Module 2: Synthesis of the Core Scaffold

Objective: Synthesize racemic this compound via the catalytic hydrogenation of

Reaction Pathway

The synthesis proceeds through a Knoevenagel condensation followed by a high-pressure hydrogenation.

SynthesisPathBenzBenzaldehydeInterα-Phenylcinnamonitrile(2,3-Diphenylacrylonitrile)Benz->InterNaOEt, EtOHReflux, 4hPACPhenylacetonitrilePAC->InterProductThis compound(Racemic)Inter->ProductH2 (50 psi), Raney NiNH3/EtOH, 60°C

Figure 1: Synthetic route to this compound. The inclusion of ammonia during hydrogenation is critical to suppress secondary amine formation.[1]

Detailed Protocol
Step A: Synthesis of

-Phenylcinnamonitrile[1]
  • Reagents: Benzaldehyde (1.0 eq), Phenylacetonitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol.

    • Add phenylacetonitrile dropwise at 0°C. Stir for 15 min.

    • Add benzaldehyde dropwise. The solution will turn yellow/orange.

    • Reflux for 4 hours. Monitor TLC (Hexane/EtOAc 9:1).

    • Workup: Cool to RT. The product often crystallizes directly. If not, pour into ice water and filter the precipitate. Recrystallize from ethanol.

    • Yield Target: >85%. Melting Point: 86-88°C.

Step B: Catalytic Hydrogenation to 2,3-DPPA

Critical Process Parameter (CPP): The reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine. Ammonia is required to suppress this side reaction. [1]

  • Reagents:

    
    -Phenylcinnamonitrile (10 g), Raney Nickel (2 g, washed), Ethanol (100 mL), Ammonia (saturated in EtOH or aqueous NH4OH).
    
  • Procedure:

    • Load the nitrile and Raney Nickel into a hydrogenation vessel (Parr shaker).

    • Add ammoniacal ethanol (approx. 2M NH3).[2]

    • Pressurize with

      
       to 50 psi (3.4 bar).
      
    • Heat to 60°C and shake until hydrogen uptake ceases (approx. 4-6 hours).

  • Workup:

    • Safety: Filter Raney Nickel under inert atmosphere (pyrophoric!).

    • Concentrate the filtrate to remove ammonia and ethanol.

    • Dissolve residue in DCM, wash with water, dry over

      
      .[1]
      
    • Purification: Distillation (high vacuum) or conversion to HCl salt for crystallization.

Module 3: Resolution of Enantiomers

Objective: Separate (R)- and (S)-2,3-DPPA for SAR studies. Method: Classical resolution via diastereomeric salt formation with L-(+)-Tartaric Acid.

ResolutionRacemateRacemic 2,3-DPPATartaricAdd L-(+)-Tartaric Acidin MeOHRacemate->TartaricCrystFractional CrystallizationTartaric->CrystSolidPrecipitate:(S)-Amine • L-TartrateCryst->SolidLess SolubleLiquorMother Liquor:(R)-Amine enrichedCryst->LiquorMore SolubleFreeBase1. NaOH (aq)2. Extract DCMSolid->FreeBaseFinal(S)-2,3-DPPA(>98% ee)FreeBase->Final

Figure 2: Resolution workflow. Note that the specific rotation should be monitored to determine the correct absolute configuration, as solvent effects can invert the sign of rotation.[1]

Protocol:
  • Dissolve racemic amine (0.1 mol) in hot methanol.

  • Add L-(+)-Tartaric acid (0.1 mol) dissolved in hot methanol.

  • Allow to cool slowly to RT, then refrigerate overnight.

  • Filter the crystals.[2] Recrystallize from MeOH/Water (9:1) until constant melting point and rotation are achieved.[3]

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM to obtain the chiral amine.

Module 4: Downstream Derivatization (Reductive Amination)

Application: Using 2,3-DPPA to synthesize N-substituted bioactive analogs (e.g., Calcium Channel Blockers).[1]

Reaction: 2,3-DPPA + R-CHO


ComponentRecommendationRationale
Reducing Agent

Milder than

; avoids toxic cyanide byproducts; tolerates other functional groups.
Solvent DCE or THF1,2-Dichloroethane (DCE) promotes imine formation.
Acid Catalyst Acetic Acid (1 eq)Activates the carbonyl/imine for reduction.

Step-by-Step:

  • Mix 2,3-DPPA (1.0 eq) and the target aldehyde (1.1 eq) in DCE.

  • Add Acetic Acid (1.0 eq) and stir for 30 min to form the imine.

  • Add

    
     (1.5 eq) in one portion.
    
  • Stir at RT for 12 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    

References

  • Synthesis of

    
    -phenylcinnamonitrile: 
    
    • Organic Syntheses, Coll.[2][4] Vol. 3, p. 715 (1955); Vol. 27, p. 64 (1947).[1] "

      
      -Phenylcinnamonitrile".
      
  • Hydrogenation of Nitriles to Primary Amines

    • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960).[1] "Hydrogenation of Nitriles". Journal of Organic Chemistry, 25(10), 1658-1660.[1]

    • [1]

  • Resolution of Chiral Amines: Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds. Vol 1: Amines. Optical Resolution Information Center. Note: General reference for tartaric acid resolution protocols.
  • Pharmacological Relevance (Structural Isomers)

    • PubChem Compound Summary for CID 38619 (this compound).[5][6]

    • [1]

  • Reductive Amination Protocol

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • [1]

Application Note: Advanced Reductive Amination Protocols for 2,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2,3-Diphenylpropylamine via reductive amination. While direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines), reductive amination offers a controlled pathway.[1] This note focuses on two distinct methodologies:

  • Bench-Scale Synthesis (High Selectivity): Using Sodium Triacetoxyborohydride (STAB) with ammonium acetate.

  • Process-Scale Synthesis (Green Chemistry): Catalytic hydrogenation using Raney Nickel or Pd/C.

Key Technical Insight: The steric bulk of the


-phenyl group in the precursor (2,3-diphenylpropanal) suppresses imine formation kinetics. Success requires specific pH modulation to drive the equilibrium toward the iminium species before reduction.

Scientific Background & Strategic Analysis

The Precursor Challenge

The synthesis targets the reductive amination of 2,3-diphenylpropanal . Unlike simple aliphatic aldehydes, this substrate presents two specific challenges:

  • Steric Hindrance: The C2-phenyl group creates significant steric bulk around the carbonyl, slowing the nucleophilic attack of ammonia.

  • Enolization Risk: The C2 proton is highly acidic due to the flanking phenyl and carbonyl groups. Basic conditions can lead to aldol condensation side-products rather than the desired imine.

Selection of Reducing Agents

We prioritize hydride donors that can discriminate between the aldehyde and the iminium ion.

ReagentSelectivityToxicitySuitability for 2,3-DPPA
NaBH(OAc)₃ (STAB) HighLowOptimal. Reduces iminium ions much faster than aldehydes.
NaBH₃CN MediumHigh (HCN)Legacy. Effective but requires pH 6 control and generates toxic waste.
H₂ / Catalyst Low (Requires Tuning)LowScalable. Best for >100g batches, but requires high pressure.
NaBH₄ LowLowUnsuitable. Reduces aldehyde to alcohol before imine forms.

Reaction Mechanism & Pathway

The following diagram illustrates the critical "Iminium Switch" required for success. The acid catalyst is essential to protonate the hemiaminal, facilitating water loss in this sterically crowded system.

ReductiveAmination cluster_0 Critical Control Point Aldehyde 2,3-Diphenylpropanal (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + NH4OAc (Amine Source) Alcohol Alcohol Side Product (Avoid) Aldehyde->Alcohol Direct Reduction (If pH > 5) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Amine This compound (Target) Iminium->Amine Reduction (STAB/H2)

Figure 1: Mechanistic pathway highlighting the critical dehydration step to the Iminium ion.

Protocol A: The "Abdel-Magid" Method (Bench Scale)

Recommended for batches < 10g. Based on the foundational work of Abdel-Magid et al. [1].

Materials
  • Substrate: 2,3-Diphenylpropanal (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 - 15.0 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Pre-Complexation (The "Imine Shift"):

    • In a flame-dried round-bottom flask under Argon, dissolve 2,3-diphenylpropanal in DCE (0.1 M concentration).

    • Add Ammonium Acetate (10 eq) .

    • Expert Note: The large excess of

      
       is non-negotiable. It suppresses the formation of the secondary amine dimer (
      
      
      
      ) by statistically overwhelming the reaction with ammonia.
    • Stir at room temperature for 20 minutes.

  • Reduction:

    • Add STAB (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir vigorously at 20–25°C.

    • Timepoint: Monitor via TLC or LC-MS at 2 hours. The sterically hindered aldehyde may require up to 16 hours for full conversion.

  • Workup (Critical for Purity):

    • Quench by slowly adding saturated aqueous

      
      . Stir for 30 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Acid/Base Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl. The amine moves to the aqueous layer; non-amine impurities (unreacted aldehyde/alcohol) stay in the organic layer.

      • Discard the organic layer.

      • Basify the aqueous layer to pH > 12 using 4M NaOH.

      • Extract the now-free amine back into DCM.

    • Dry over

      
       and concentrate.
      

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for batches > 10g. Eliminates boron waste.

Materials
  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C.

  • Amine Source: 7N Ammonia in Methanol.

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
Methodology
  • Preparation:

    • Load the autoclave/Parr bottle with 2,3-diphenylpropanal.

    • Add 7N

      
       in MeOH  (10 eq).
      
    • Add catalyst (10 wt% loading relative to substrate).

  • Reaction:

    • Purge vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 50 psi (3.5 bar) .

    • Heat to 40°C .

    • Expert Note: Do not exceed 50°C initially. Higher temperatures favor the reduction of the carbonyl to the alcohol before the imine is established.

  • Filtration:

    • Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate filtrate to yield crude amine.

Analytical Validation & QC

TestExpected ResultFailure Mode Indicator
1H NMR Doublet at

3.0 ppm (

). Disappearance of aldehyde proton (9.8 ppm).
Multiplet at 3.5-4.0 ppm suggests secondary amine dimer.
IR Spectroscopy Primary amine doublet (

).
Strong

stretch (

broad) indicates reduction to alcohol.
Mass Spec (ESI)

= 212.1

= 407.2 (Dimer formation).

Troubleshooting Guide

Issue: High levels of Alcohol Side-Product (2,3-diphenylpropanol)
  • Cause: The reducing agent attacked the aldehyde before the imine formed.

  • Solution:

    • Switch from MeOH to DCE (Protocol A).

    • Pre-stir the aldehyde and amine for 1 hour before adding STAB.

    • Add 1 eq of Acetic Acid to catalyze imine formation.

Issue: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance of the

    
    -phenyl group is blocking attack.
    
  • Solution:

    • Increase temperature to 40°C (carefully).

    • Add molecular sieves (3Å) to the reaction to physically remove water, driving the imine equilibrium forward [2].

Issue: Dimerization (Secondary Amine Formation)
  • Cause: The product amine (

    
    ) is reacting with the aldehyde.[1][3]
    
  • Solution: Increase

    
     equivalents from 10x to 20x. High local concentration of ammonia is the only defense against dimerization in reductive amination.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][5] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gross, T. , Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.

Sources

Application Notes & Protocols: Leveraging 2,3-Diphenylpropylamine as a Privileged Scaffold for the Synthesis of Novel Pharmaceutical Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-diphenylpropylamine moiety represents a significant "privileged scaffold" in medicinal chemistry, serving as a foundational structure for developing a wide range of pharmacologically active agents.[1] Its unique combination of a reactive primary amine, providing a vector for chemical modification, and two phenyl groups, which influence lipophilicity and molecular conformation, makes it an attractive starting point for drug discovery campaigns.[2][3] Analogs have shown potential as antidepressants and anti-inflammatory agents, primarily by modulating neurotransmitter levels.[3] This document provides a comprehensive guide for researchers, detailing the strategic synthesis of novel pharmaceutical analogs from this compound. We will explore key synthetic transformations, present detailed, validated protocols for N-alkylation and N-acylation, and explain the chemical rationale behind these methodologies.

The this compound Scaffold: Properties and Handling

This compound (2,3-DPPA) is a primary amine that serves as a versatile building block in organic synthesis.[3] Understanding its fundamental properties is crucial for its effective use in the laboratory.

Physicochemical Properties

A summary of the key properties of this compound is provided below. The moderate lipophilicity, indicated by its LogP value, is a desirable trait in many drug candidates, facilitating passage through biological membranes.[2]

PropertyValueSource
IUPAC Name 2,3-diphenylpropan-1-amine[4]
CAS Number 5415-80-5[2][4][5]
Molecular Formula C₁₅H₁₇N[2][4][5]
Molecular Weight 211.30 g/mol [2][4]
Appearance Colorless to light yellow liquid or solid[3][6]
Melting Point 24-31 °C[3]
Computed LogP 3.0[2]
Safety and Handling

As a primary amine, 2,3-DPPA requires careful handling to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][4]

  • Personal Protective Equipment (PPE): Always handle 2,3-DPPA in a well-ventilated fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthetic Strategies for Analog Development

The primary amino group of 2,3-DPPA is the principal site for chemical modification. The two most common and effective strategies for generating structural diversity are N-alkylation to form secondary or tertiary amines and N-acylation to produce amides.

G cluster_start Starting Material cluster_products Derivative Classes start This compound (Primary Amine) product1 N-Alkylated Analogs (Secondary/Tertiary Amines) start->product1 N-Alkylation (e.g., Reductive Amination) product2 N-Acylated Analogs (Amides) start->product2 N-Acylation

Caption: Core synthetic pathways from this compound.

N-Alkylation Methodologies

N-alkylation is a cornerstone of amine derivatization. However, the choice of method is critical to avoid common pitfalls and ensure high yields of the desired product.

  • Direct Alkylation with Alkyl Halides: While seemingly straightforward, reacting a primary amine like 2,3-DPPA with an alkyl halide is notoriously difficult to control.[7] The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway reaction" where the secondary amine reacts further with the alkyl halide, resulting in over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[7]

  • Reductive Amination: This is the preferred method for the controlled and selective synthesis of secondary and tertiary amines.[8] The process involves two key steps that can often be performed in a single pot: (1) the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), and (2) the in-situ reduction of this imine to the corresponding alkylated amine.[9] This method avoids the issue of over-alkylation because the resulting secondary amine is generally less reactive towards condensation with another molecule of the carbonyl compound under the reaction conditions.[8]

MethodSelectivityCommon ReagentsKey Challenges
Direct Alkylation Low (Prone to over-alkylation)Alkyl halides (e.g., R-Br, R-I)Poor product selectivity, difficult purification.[7][10]
Reductive Amination High (Excellent for mono-alkylation)Aldehydes/Ketones, NaBH(OAc)₃, NaBH₃CNRequires anhydrous conditions for some reagents.[8][9][11]
N-Acylation

N-acylation provides a reliable route to amide analogs. This reaction is typically high-yielding and selective. It involves reacting 2,3-DPPA with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of N-Benzyl-2,3-diphenylpropylamine via Reductive Amination

This protocol details the synthesis of a secondary amine analog using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[11]

G start 1. Combine Reactants 2,3-DPPA + Benzaldehyde in Anhydrous DCM imine 2. Stir at RT (30 min) (In-situ Imine Formation) start->imine reduce 3. Add NaBH(OAc)₃ (Reduction Step) imine->reduce monitor 4. Monitor by TLC (Stir at RT, 4-12 h) reduce->monitor quench 5. Quench Reaction (Saturated NaHCO₃) monitor->quench workup 6. Aqueous Workup (Extraction with DCM) quench->workup purify 7. Purify Crude Product (Silica Gel Chromatography) workup->purify end 8. Characterize Final Product (NMR, MS) purify->end

Caption: Workflow for Reductive Amination Protocol.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes:Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often driven by the subsequent reduction step.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Note: STAB is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions.[8][11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to isolate the pure N-benzyl-2,3-diphenylpropylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(2,3-Diphenylpropyl)benzamide via N-Acylation

This protocol describes the formation of a stable amide linkage, a common functional group in many pharmaceutical agents.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath. Causality Note: The reaction is performed at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash the solution sequentially with 1 M HCl (to remove excess triethylamine), water, and saturated aqueous NaHCO₃ solution (to remove any remaining acid).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary.

  • Characterization: Verify the identity and purity of the N-(2,3-diphenylpropyl)benzamide using NMR and mass spectrometry.

Conclusion and Outlook

The this compound scaffold is a proven platform for the generation of diverse molecular libraries. The synthetic protocols detailed herein for N-alkylation via reductive amination and N-acylation offer robust, reliable, and high-yielding pathways to novel analogs. By providing a clear rationale for methodological choices, such as the preference for reductive amination over direct alkylation, these guidelines empower researchers to efficiently and strategically explore the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents.

References

  • This compound - Grokipedia. (n.d.).
  • Buy this compound | 5415-80-5 - Smolecule. (2023, August 16).
  • Harsanyi, K., Korbonits, D., & Kiss, P. (1964). DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES. Journal of Medicinal Chemistry, 7(5), 623–625. [Link]

  • Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy - Benchchem. (n.d.).
  • 3,3-Diphenylpropylamine - Grokipedia. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof. (n.d.). Google Patents.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amination. (n.d.). In Wikipedia.
  • This compound | C15H17N | CID 38619. (n.d.). PubChem.
  • Viciosa, M. T., et al. (2025, August 6). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • This compound (C15H17N). (n.d.). PubChemLite.
  • This compound. (n.d.). In Wikipedia.
  • Cheng, J., et al. (2024, March 15). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed.

Sources

Application Notes & Protocols: Optimized Solvent Selection for the Extraction of 2,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the liquid-liquid extraction of 2,3-Diphenylpropylamine from aqueous media. We delve into the core physicochemical principles governing the extraction of aromatic amines, emphasizing the critical role of pH control to manipulate the compound's partition coefficient. A comparative analysis of suitable organic solvents is presented, culminating in a detailed, step-by-step protocol for an efficient, lab-scale extraction. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, or analysis of this compound and related compounds.

Introduction: The Chemistry of this compound

This compound is a primary aliphatic amine featuring a propane backbone with phenyl substituents at the C2 and C3 positions.[1][2] Its structure, incorporating both a basic amine group and significant nonpolar aromatic character, dictates its solubility and extraction behavior. The lone pair of electrons on the nitrogen atom allows the amine to act as a base, readily accepting a proton to form a water-soluble ammonium salt.[3][4] Conversely, in its free base form, the molecule is significantly more lipophilic and prefers nonpolar organic solvents.[1] This pH-dependent duality is the cornerstone of its successful extraction.

The computed octanol-water partition coefficient (LogP) of 3.0 for this compound indicates a moderate lipophilicity, suggesting it will favorably partition into an organic solvent when in its neutral, free base form.[1] Efficient extraction is therefore a matter of carefully controlling the pH of the aqueous phase to ensure the amine is not protonated.

The Principle of pH-Swing Extraction for Amines

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] For ionizable compounds like amines, the extraction efficiency can be dramatically enhanced by a "pH-swing" approach.[6]

The fundamental equilibrium for this compound in an aqueous environment is:

R-NH₂ (Organic Soluble) + H₂O ⇌ R-NH₃⁺ (Water Soluble) + OH⁻

  • Under Acidic to Neutral Conditions (pH < ~9): The equilibrium shifts to the right. The amine is protonated to its conjugate acid (an ammonium salt), which is ionic and therefore preferentially soluble in the aqueous phase.

  • Under Basic Conditions (pH > ~11): By adding a base (e.g., NaOH), the equilibrium is driven to the left. The ammonium ion is deprotonated, regenerating the neutral "free base" form of the amine. This non-ionic form has significantly lower water solubility and higher solubility in nonpolar organic solvents.[3]

Therefore, the core strategy is to render the aqueous phase sufficiently basic to ensure the this compound exists almost exclusively as the free base, maximizing its transfer into the organic extraction solvent.[7] Studies on the extraction of other aromatic amines confirm that adjusting the aqueous sample to a pH of around 13 is highly effective.[7][8]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Start Aqueous solution containing This compound Salt (R-NH₃⁺Cl⁻) [Water Soluble] Aq_Base Add Base (e.g., NaOH) pH > 11 Aq_Start->Aq_Base Basification Aq_Final This compound Free Base (R-NH₂) [Low Water Solubility] Aq_Base->Aq_Final Org_Solvent Add Immiscible Organic Solvent (e.g., DCM, EtOAc) Org_Extract This compound in Organic Solvent [High Solubility] Aq_Final->Org_Extract Extraction (Partitioning)

Caption: pH-swing principle for amine extraction.

Criteria for Solvent Selection

The choice of an appropriate organic solvent is critical for a successful extraction.[9] An ideal solvent should exhibit the following properties:

  • High Solvating Power: The solvent must effectively dissolve the target compound (this compound free base).[5] The principle of "like dissolves like" suggests that solvents with some polarity but predominantly nonpolar character will be effective.

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase to allow for clean separation.[10] Highly polar organic solvents like methanol or acetone are miscible with water and thus unsuitable for LLE.[10]

  • Favorable Partition Coefficient (K_D): The partition coefficient, defined as the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium, should be high.[9] This ensures maximum transfer of the amine into the organic layer with each extraction.

  • Density Difference: A significant density difference from water facilitates rapid and clear phase separation. Solvents denser than water (e.g., Dichloromethane) will form the bottom layer, while less dense solvents (e.g., Ethyl Acetate, Diethyl Ether) will form the top layer.

  • Ease of Removal: A relatively low boiling point allows the solvent to be easily removed by evaporation (e.g., on a rotary evaporator) after extraction, leaving the purified product.[11]

  • Safety and Environmental Profile: The solvent should have low toxicity and flammability.[10] However, a trade-off often exists; for example, dichloromethane is non-flammable but toxic, while diethyl ether is less toxic but highly flammable.[10]

Comparative Analysis of Potential Solvents

Based on the criteria above, several common laboratory solvents are candidates for the extraction of this compound. The table below provides a comparative summary to aid in selection.

SolventFormulaDensity (g/mL)Boiling Point (°C)Water SolubilityKey AdvantagesKey Disadvantages
Dichloromethane (DCM) CH₂Cl₂1.3339.6Sparingly SolubleExcellent solvating power, non-flammable, high density for easy bottom-layer separation.[5]Toxic, suspected carcinogen, environmentally persistent.
Ethyl Acetate (EtOAc) C₄H₈O₂0.90277.1Moderately Soluble (8.3 g/100 mL)Moderately polar, effective for a range of compounds, lower toxicity than DCM.[5]Flammable, slight miscibility with water can lead to emulsions.
Diethyl Ether (Et₂O) C₄H₁₀O0.71334.6Slightly Soluble (6.9 g/100 mL)Excellent solvating power for nonpolar compounds, very low boiling point for easy removal.[11]Extremely flammable, can form explosive peroxides upon storage.
Toluene C₇H₈0.867110.6InsolubleGood for nonpolar compounds, forms a clean separation.High boiling point makes removal difficult, toxic.

Recommendation: For most lab-scale applications, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the preferred choices. DCM often provides cleaner and more efficient extraction due to its high density and solvating power. However, if toxicity is a primary concern, Ethyl Acetate is a viable alternative, though care must be taken to avoid emulsion formation.

Detailed Experimental Protocol

This protocol describes a standard liquid-liquid extraction procedure for isolating this compound from an aqueous reaction mixture.

Materials:

  • Aqueous solution containing this compound (typically as a salt, e.g., hydrochloride).

  • Chosen organic solvent (Dichloromethane or Ethyl Acetate).

  • Sodium Hydroxide (NaOH) solution (e.g., 2M or 6M).

  • pH paper or a calibrated pH meter.

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Beakers, Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Preparation of Aqueous Phase:

    • Place the aqueous solution containing the this compound salt into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Basification (pH Adjustment):

    • Slowly add the NaOH solution dropwise to the separatory funnel while gently swirling.

    • Periodically, stop adding base, stopper the funnel, and vent. Check the pH of the aqueous layer using pH paper or a meter.

    • Continue adding base until the pH of the aqueous phase is ≥ 12. This ensures the complete conversion of the amine salt to its free base form.[7][8]

  • First Extraction:

    • Add a volume of the chosen organic solvent (e.g., dichloromethane) to the separatory funnel, approximately equal to one-third to one-half of the aqueous phase volume.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Vent frequently.

    • Place the funnel back on a ring stand and allow the layers to fully separate. If using DCM, the organic layer will be on the bottom. If using Ethyl Acetate, it will be on top.

  • Phase Separation:

    • Carefully drain the lower layer (organic if using DCM, aqueous if using EtOAc) into a clean Erlenmeyer flask.

    • Drain the remaining layer into a separate flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 3 and 4 two more times with fresh portions of the organic solvent. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

    • Combine all the organic extracts into a single Erlenmeyer flask.

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts. Swirl the flask.

    • If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all residual water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes.

  • Solvent Removal:

    • Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. Be mindful of the boiling point of the solvent to set the water bath temperature appropriately.[11]

  • Product Recovery:

    • Once all the solvent has evaporated, the purified this compound will remain in the round-bottom flask as an oil or solid.

    • The final mass of the product can be determined by weighing the flask.

Caption: Experimental workflow for extraction.

References

  • University of Alberta. Conditions for Ideal Extraction Solvents. Organic Web Chem.

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.

  • Hydrometal Tech. (2024, June 07). 5 Criteria for Selecting an Extraction Solvent.

  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.

  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.

  • LCGC International. Practical Aspects of Solvent Extraction.

  • RSC Publishing. (2023, April 17). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis.

  • PubMed. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.

  • Various Authors. (2026, January 18). Determination of aromatic amines from textiles using dispersive liquid-liquid microextraction. [Note: This is a compilation of abstracts with a future date, specific source URL is not singular].
  • Grokipedia. this compound.

  • Scientific.Net. Determination of Aromatic Amines in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography.

  • PubChem - NIH. this compound | C15H17N | CID 38619.

  • Smolecule. (2023, August 16). Buy this compound | 5415-80-5.

  • Chemistry LibreTexts. (2022, April 07). 4.8: Acid-Base Extraction.

  • ResearchGate. (2025, August 05). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.

  • Wikipedia. this compound.

  • Solubility of Things. 3-Phenylpropylamine.

  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants.

  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.

  • University of Alberta. Isolation (Recovery) of amines.

  • ChemicalBook. 3,3-Diphenylpropylamine CAS#: 5586-73-2.

  • PubChem - NIH. 3,3-Diphenylpropylamine | C15H17N | CID 79698.

  • Guidechem. 3,3-Diphenylpropylamine 5586-73-2 wiki.

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

  • PubChemLite. this compound (C15H17N).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Lifecycle Management in 2,3-Diphenylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-23DPPA-CAT-REC Status: Active Support Level: Tier 3 (Process Chemistry & Engineering) Applicable Syntheses: Hydrogenation of


-phenylcinnamonitrile; Reductive amination of 2,3-diphenylpropanal.

Executive Summary

Recovering catalysts in the synthesis of 2,3-Diphenylpropylamine presents unique challenges due to the molecule's steric bulk (two phenyl rings) and the strong coordinating ability of the primary amine function. Whether you are using Raney Nickel for nitrile reduction or Pd/C for alkene hydrogenation/reductive amination, the primary failure modes are amine poisoning and mechanical attrition .

This guide provides self-validating protocols to recover catalytic activity and ensure API purity (residual metal < 10 ppm).

Heterogeneous Catalyst Recovery (Pd/C & Raney Ni)

Visualizing the Failure Points

The following diagram illustrates the critical control points where catalyst recovery typically fails during the this compound cycle.

RecoveryLoop Reaction Reaction Complete (Amine Product Formed) Filtration Filtration Step (Critical Control Point) Reaction->Filtration Wash Solvent Wash Cycle Filtration->Wash Retentate Fines FAILURE: Filter Clogging (Fines/Attrition) Filtration->Fines Slow Flow? Reactivation Reactivation Strategy Wash->Reactivation Recycle Return to Reactor Reactivation->Recycle Recycle->Reaction Poison FAILURE: Deactivation (Amine Poisoning) Recycle->Poison Low Conv.?

Figure 1: The Catalyst Recovery Loop. Red octagons indicate the primary failure modes addressed in the troubleshooting section.

Troubleshooting Guide: Heterogeneous Systems
Issue 1: Filtration time increases exponentially between batches.

Diagnosis: Catalyst Attrition (Fines Generation). Context: this compound is a viscous oil. High-shear stirring grinds the carbon support or nickel sponge into sub-micron particles that blind filter pores.

  • Q: How do I confirm attrition is the cause?

    • Test: Perform a particle size analysis (PSA) on the spent catalyst. A shift in D50 from ~25µm to <10µm confirms attrition. Alternatively, if the filtrate is grey/black (colloidal metal), the support has shattered.

  • Q: How do I fix this without changing the reactor?

    • Protocol (The "Deep Bed" Fix):

      • Do not use a simple paper filter. Use a sparkler filter or a Nutsche with a pre-coat.

      • Pre-coat: Apply a 1 cm layer of Celite® 545 or diatomaceous earth over the filter cloth before introducing the reaction slurry.

      • Body Feed: Add 0.5 wt% Celite directly to the reaction mixture 10 minutes before filtration. This prevents the "compressible cake" effect where fines seal the surface.

Issue 2: Catalyst activity drops significantly after the first recycle.

Diagnosis: Product Inhibition (Amine Poisoning). Context: The basic nitrogen in this compound coordinates strongly to Pd or Ni sites, blocking H₂ adsorption. The steric bulk of the diphenyl group traps the molecule in the pores.

  • Q: Is the catalyst dead or just poisoned?

    • Test: Wash a small sample with 1M acetic acid in methanol, then rinse with methanol. If activity returns in a micro-reaction, it was poisoning, not sintering.

  • Q: What is the validated wash protocol for this specific amine?

    • Protocol (The Acidic Strip):

      • Solvent Switch: The amine is likely soluble in non-polar solvents (Toluene/DCM), but these don't desorb it from the metal. Switch to a polar protic solvent (Methanol/Ethanol).

      • Displacement: Wash the filter cake with 5% Acetic Acid in Methanol . The acid protonates the amine (forming the ammonium salt), breaking the Metal-Nitrogen coordinate bond [1].

      • Neutralization: Rinse with pure methanol until pH is neutral.

      • Storage: Store Raney Nickel under water/ethanol (never dry). Store Pd/C as a wet paste (50% water).

Homogeneous Metal Removal (Scavenging)

Even with filtration, colloidal Pd or leached Ni often contaminates the this compound product (>50 ppm). Distillation is difficult due to the high boiling point of this diaryl amine.

Scavenger Selection Logic

Use this decision tree to select the correct scavenger. The bulky nature of this compound requires scavengers with accessible pores.

ScavengerSelect Start High Residual Metal (>20 ppm) MetalType Identify Metal Start->MetalType Pd Palladium (Pd) MetalType->Pd Ni Nickel (Ni) MetalType->Ni Pd_Sol Thiol-Silica (SH) (Best for Pd(II)) Pd->Pd_Sol Standard Pd_Alt DMT (Triazine) (If Pd(0) colloids) Pd->Pd_Alt Colloidal Ni_Sol Carboxylic Acid Silica (Immobilized EDTA) Ni->Ni_Sol

Figure 2: Scavenger Selection Matrix. Green nodes represent the recommended solid-supported scavenger.

Troubleshooting Guide: Scavenging
Issue 3: Scavenger failed to reduce Pd levels below 10 ppm.

Diagnosis: Steric exclusion or kinetic limitations. Context: Standard silica scavengers have small pores (60Å). The bulky this compound may block the pores, preventing the Pd-amine complex from reaching the internal thiol sites.

  • Q: How do I optimize the scavenging step?

    • Protocol (Temperature & Time):

      • Heat it up: Scavenging is endothermic and diffusion-limited. Heat the crude mixture to 50-60°C during the scavenger treatment [2]. This lowers viscosity and increases diffusion rates.

      • Time: Extend contact time to at least 4 hours.

      • Material: Switch to a macroporous scavenger resin (pore size >100Å) rather than standard silica gel to accommodate the bulky diphenyl structure.

Data Summary & Reference Tables

Table 1: Catalyst Compatibility Matrix
Catalyst SystemPrimary Failure ModeRecommended Wash SolventReactivation Agent
Pd/C (5-10%) Pore clogging / FinesMethanol / Ethanol5% Acetic Acid (Protonation)
Raney Nickel Oxidation / PoisoningWater / EthanolH₂ sparge at 150°C (Autoclave) [3]
PtO₂ (Adams) Reduction to bulk metalEthyl AcetateRe-oxidation (Difficult, usually recycle metal)
Table 2: Validated Scavenging Protocol (Batch Mode)
StepActionTechnical Rationale
1 Dilute crude amine to 10 vol% in THF or Toluene.Reduces viscosity; ensures good mass transfer.
2 Add Thiol-Silica (Si-SH) at 5-10 wt% relative to API.High affinity for soft metals (Pd) over hard amines.
3 Agitate at 50°C for 4-6 hours.Overcomes diffusion barriers for bulky diaryl molecules.
4 Filter hot through a 0.45µm pad.Prevents precipitation of scavenger-metal complexes.
5 Analyze filtrate via ICP-MS.Confirms Pd < 10 ppm.

References

  • Mechanism of Amine Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, vol. 130, no. 14, 2008, pp. 4828-4845.

  • Scavenging Optimization: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances." Organic Process Research & Development, ACS Publications, 2023.

  • Raney Nickel Regeneration: "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." Catalysts, MDPI, 2020. [1]

  • Attrition in Stirred Tanks: "Attrition Studies of an Iron Fischer–Tropsch Catalyst Used in a Pilot-Scale Stirred Tank Slurry Reactor." Industrial & Engineering Chemistry Research, ACS Publications.

For further assistance, please contact the Process Safety & Engineering Group.

Sources

Debugging HPLC method parameters for 2,3-Diphenylpropylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Diphenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analyte. As a primary aliphatic amine with significant aromatic character, this compound (C₁₅H₁₇N) presents unique chromatographic behaviors that require careful method development and troubleshooting.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter, from peak tailing and retention variability to chiral separations and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for basic compounds like this compound is most frequently caused by secondary interactions between the protonated amine group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[3][4] These interactions create multiple retention mechanisms, leading to a non-Gaussian peak shape where the latter half of the peak is broader than the front.[3] An ideal peak should be symmetrical, with a tailing factor close to 1.[5]

Q2: What is a recommended starting point for mobile phase pH when analyzing this compound?

A2: A common and effective strategy is to adjust the mobile phase to a low pH, typically between 2.5 and 3.5.[6][7] At this pH, the analyte's primary amine group is fully protonated, and more importantly, the residual silanol groups on the column packing are also protonated (non-ionized), which significantly minimizes the undesirable ionic interactions that cause peak tailing.[3][4] Additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are commonly used to achieve this.[8][9]

Q3: Which type of HPLC column is best suited for this compound analysis?

A3: While a modern, high-purity, and well-end-capped C18 column can provide good results, columns with alternative stationary phase chemistries often offer superior performance. Consider columns with Embedded Polar Groups (EPG) .[10] The polar group in the alkyl chain helps to shield the analytes from interacting with residual silanols, resulting in vastly improved peak shape for basic compounds.[10] Another excellent option is a Pentafluorophenyl (PFP) phase, which provides alternative selectivity through multiple interaction mechanisms, including hydrogen bonding and dipole-dipole interactions.[10]

Q4: My retention time for this compound is inconsistent between injections. What are the likely causes?

A4: Retention time variability can stem from several sources. The most common include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

  • Mobile Phase Composition Drift: This can happen if solvents are not properly mixed or if one component evaporates faster than another. Always use freshly prepared mobile phase.

  • Fluctuations in Column Temperature: A small change in temperature can affect retention time. Using a column oven is crucial for reproducibility.

  • Changes in Mobile Phase pH: If the pH is not well-buffered, minor changes can alter the ionization state of the analyte and the stationary phase, leading to shifts in retention.[11]

Q5: Does this compound require derivatization for UV detection?

A5: No, derivatization is generally not necessary. The two phenyl groups on the molecule act as chromophores, allowing for direct UV detection.[7] A detection wavelength around 254 nm is a common starting point. However, for trace-level analysis or if the analyte is in a complex matrix, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to enhance sensitivity and selectivity.[12][13]

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing)

Peak tailing is the most common issue when analyzing basic amines. This guide provides a systematic workflow to diagnose and resolve the problem.

G start Start: Peak Tailing Observed (Tf > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust 1a. Adjust pH (2.5-3.5) Add 0.1% Formic Acid or TFA mobile_phase->ph_adjust buffer_conc 1b. Increase Buffer Concentration (e.g., from 10mM to 25-50mM) ph_adjust->buffer_conc check_shape1 Peak Shape Improved? buffer_conc->check_shape1 column_eval Step 2: Column & Hardware Evaluation check_shape1->column_eval No end_ok End: Problem Resolved check_shape1->end_ok Yes check_frit 2a. Check for Blocked Frit (Backflush column) column_eval->check_frit change_column 2b. Switch to Alternative Column (EPG or PFP Phase) check_frit->change_column check_shape2 Peak Shape Improved? change_column->check_shape2 system_check Step 3: System Check (Extra-column volume, connections) check_shape2->system_check No check_shape2->end_ok Yes end_consult Consult Instrument Specialist system_check->end_consult

Caption: A logical workflow for troubleshooting peak tailing.

  • Baseline Experiment: Inject your this compound standard using your current method and record the tailing factor.

  • pH Adjustment: Prepare a new mobile phase containing an acidic modifier. A common starting point is 0.1% (v/v) formic acid in both the aqueous and organic phases. Equilibrate the column for at least 15-20 column volumes.

  • Analysis: Re-inject the standard. The low pH should protonate residual silanols, reducing secondary interactions and improving peak symmetry.[3][4]

  • Buffer Concentration Adjustment (If Needed): If tailing persists, especially with high sample loads, the buffer capacity may be insufficient.[5] Prepare a mobile phase with a higher buffer concentration (e.g., increase from 10 mM to 25-50 mM phosphate or acetate buffer, ensuring the pH remains low).

  • Analysis: Equilibrate the system thoroughly and re-inject the standard. Increased buffer concentration can help saturate active sites on the column surface, further reducing tailing.[3][5]

Additive/ParameterConcentration/ValueRationale
Formic Acid (FA) 0.05 - 0.1%Lowers pH to suppress silanol activity; good for MS compatibility.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Stronger ion-pairing agent than FA, can significantly improve peak shape but may cause ion suppression in MS.[8]
Phosphate/Acetate Buffer 20 - 50 mMProvides robust pH control and can help mask silanol interactions.[7][11]
Column Temperature 30 - 40 °CCan improve peak efficiency and reduce viscosity, sometimes leading to better peak shape.
Guide 2: Chiral Separation of this compound Enantiomers

As this compound contains a chiral center, separating its enantiomers is often a requirement in pharmaceutical development.[14] Chiral separation relies on forming transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[15]

G start Start: Separate Enantiomers of This compound screening Step 1: Primary Column Screening start->screening amylose_col Screen Amylose-based CSPs screening->amylose_col cellulose_col Screen Cellulose-based CSPs screening->cellulose_col modes Step 2: Mobile Phase Mode Screening amylose_col->modes cellulose_col->modes np_mode Normal Phase (NP) (e.g., Hexane/Ethanol) modes->np_mode rp_mode Reversed Phase (RP) (e.g., ACN/Water) modes->rp_mode po_mode Polar Organic (PO) (e.g., ACN/Methanol) modes->po_mode check_sep Separation Observed? np_mode->check_sep rp_mode->check_sep po_mode->check_sep optimization Step 3: Optimization (Modifier, Additive, Temperature) check_sep->optimization Yes end_rescreen Return to Screening (Try different CSP type, e.g., Cyclodextrin) check_sep->end_rescreen No end_ok End: Method Developed optimization->end_ok

Caption: A systematic screening workflow for chiral method development.

  • Select Columns: Choose at least two different polysaccharide-based CSPs, preferably one based on amylose and one on cellulose, as they offer different selectivities.[16]

  • Screen in Normal Phase (NP):

    • Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol (90:10, v/v).

    • Rationale: NP often provides the strongest chiral recognition for polysaccharide CSPs.

    • Procedure: Run a 15-20 minute isocratic analysis on each selected column.

  • Screen in Reversed Phase (RP):

    • Mobile Phase: Use a mobile phase such as Acetonitrile/Water (50:50, v/v). A buffer or pH modifier (like formic acid) may be needed.

    • Rationale: RP mode can sometimes provide unique selectivity that NP does not.[16]

    • Procedure: After flushing and equilibrating the columns properly, run the isocratic analysis.

  • Evaluate and Optimize:

    • Identify the column and mobile phase mode that provides the best initial separation (even if it's not baseline resolved).

    • Optimize the separation by systematically adjusting the ratio of the mobile phase solvents, changing the organic modifier (e.g., ethanol instead of isopropanol in NP), or adjusting the column temperature.[16]

Guide 3: Method Specificity & Forced Degradation Studies

For regulatory submissions, it is essential to demonstrate that the analytical method is stability-indicating.[17] This is achieved through forced degradation (stress testing), where the drug substance is exposed to harsh conditions to produce potential degradation products.[18][19] The HPLC method must then be able to separate the main peak from all generated degradants and impurities.[17]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Stress ConditionReagent/ProcedureTypical ConditionsRationale
Acid Hydrolysis 0.1 M HClRoom temperature or 60 °C for several hours.To identify degradation products susceptible to low pH.[18]
Base Hydrolysis 0.1 M NaOHRoom temperature for several hours.To identify degradation products susceptible to high pH.[18]
Oxidation 3% H₂O₂Room temperature for several hours to 24 hours.To assess susceptibility to oxidation.[18][20]
Thermal Dry Heat80-100 °C for 24-48 hours.To evaluate the solid-state thermal stability.[19]
Photolytic UV/Visible LightExpose the sample (solid and solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).To identify light-sensitive degradation pathways.

Procedure:

  • Prepare solutions of this compound (e.g., in methanol or acetonitrile/water) for hydrolytic and oxidative stress. For thermal and photolytic studies, expose both the solid powder and a solution.

  • Expose the samples to the conditions outlined in the table. Monitor the degradation over time.

  • At each time point, neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Confirm that all degradation peaks are baseline-resolved from the parent this compound peak. The PDA detector is crucial for checking peak purity to ensure no degradants are co-eluting.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
  • Benchchem. (n.d.). Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Cogent, A. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Dolan, J. W. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Forum. (2006, March 18). Detecting Primary Amines.
  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Smolecule. (2023, August 16). Buy this compound | 5415-80-5.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LGC. (2020, December 19). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Buschauer, A., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 285-93.
  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Singh, R., & Rehman, Z. (n.d.).
  • American Chemical Society. (2023, January 10).
  • Thermo Fisher Scientific. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Grokipedia. (n.d.). This compound.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Phenyl-2-propen-1- YL)propylamine.
  • Google Patents. (n.d.).
  • ARL Bio Pharma. (n.d.).
  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • Current Trends in Biotechnology and Pharmacy. (2021). Method development and estimation of phenylenediamine in gastric contents, blood and urine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 2,3-Diphenylpropylamine: An HPLC-UV Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,3-Diphenylpropylamine (C₁₅H₁₇N, MW: 211.31 g/mol ) is a primary amine with a structural backbone that makes it a valuable building block in organic synthesis and a precursor for various pharmaceutical agents.[1][2][3] Given its potential applications, ensuring its chemical purity is paramount. Undisclosed impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or impact the stability of the final drug product.

This guide provides an in-depth, experience-driven protocol for the purity validation of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will explore the causality behind the methodological choices, establish a self-validating protocol grounded in regulatory standards, and compare the performance of HPLC-UV against other common analytical techniques.

Method Selection: Why HPLC-UV is the Gold Standard for this compound

The selection of an analytical method is the first critical decision in purity assessment. For a molecule like this compound, HPLC-UV is the method of choice for several compelling reasons:

  • Inherent Chromophore: The presence of two phenyl groups provides strong ultraviolet absorbance, making the molecule highly responsive to UV detection.[4][5] This is a significant advantage as it eliminates the need for derivatization, a process that can introduce variability and additional complexity.[6]

  • Suitability for Non-Volatile Compounds: this compound is a non-volatile, thermally stable solid or liquid at room temperature, which makes it unsuitable for direct analysis by techniques like Gas Chromatography (GC) without derivatization.[2][4]

  • High-Resolution Separation: HPLC offers superior resolving power, enabling the separation of the main analyte from closely related structural isomers (e.g., 3,3-Diphenylpropylamine) and other process-related impurities that may have similar chemical properties.[4][7]

The overall workflow for validating the purity of this compound using HPLC-UV is a systematic process designed to ensure reliable and reproducible results.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis & Validation cluster_report Phase 3: Data & Reporting A Method Development (Column, Mobile Phase, λ) B Standard & Sample Preparation A->B C HPLC System Configuration B->C D System Suitability Test (SST) (Pass/Fail?) C->D D->C Fail E Validation Experiments (Linearity, Accuracy, Precision, etc.) D->E Pass F Sample Purity Analysis E->F G Data Processing & Integration F->G H Validation Summary Report & Purity Calculation G->H

Caption: Workflow for HPLC-UV Purity Validation.

Comparative Analysis of Analytical Techniques

While HPLC-UV is the recommended technique, it is instructive to compare it with other available methods to understand its advantages and limitations in this specific context.

Technique Principle Advantages for this compound Limitations Overall Suitability
HPLC-UV Differential partitioning between stationary and mobile phases.High resolution, high sensitivity, quantitative, ideal for non-volatile compounds with chromophores.[7][8]Higher cost, requires skilled operators.Excellent: The gold standard for purity determination and quality control.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds.Not suitable for this compound without derivatization due to low volatility and the polar amine group causing peak tailing.[4][6]Poor to Moderate: Requires a complex and potentially error-prone derivatization step.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, screens multiple samples.Lower resolution and sensitivity, primarily qualitative or semi-quantitative.[4]Good (for screening): Useful for rapid in-process checks but not for final purity validation.
LC-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Provides molecular weight information, invaluable for identifying unknown impurities.[8]More expensive, complex, and not always necessary for routine purity quantification.Excellent (for impurity ID): Overkill for routine purity checks but essential for characterization and investigation of unknown peaks.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol is a robust starting point for the purity analysis of this compound. All analytical methods intended for use in regulated environments must be developed and validated according to guidelines from the International Council on Harmonisation (ICH).[9][10]

Proposed HPLC Method Parameters
Parameter Recommended Condition Rationale (The "Why")
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately non-polar compounds like this compound (LogP ≈ 3.0).[1][4] C18 is the workhorse of reversed-phase chromatography.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA standard mobile phase for polar analytes. The acidic modifier (phosphoric acid) protonates the primary amine, ensuring a single ionic species, which results in sharp, symmetrical peaks and reproducible retention times.[4]
Gradient Elution 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% BA gradient is essential to elute any potential impurities that may have a wide range of polarities, ensuring they are cleared from the column before the next injection. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing an optimal balance between analysis time, resolution, and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 258 nmThe dual phenyl rings provide strong absorbance. The optimal wavelength (λmax) should be determined by running a UV scan of the analyte in the mobile phase, but 258 nm is a typical starting point for such structures.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape and prevents peak splitting.
Method Validation Protocol (per ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][11][12]

Validation_Parameters center Method Reliability A Specificity center->A B Linearity center->B C Range center->C D Accuracy center->D E Precision (Repeatability & Intermediate) center->E F LOD & LOQ center->F G Robustness center->G

Caption: Core Parameters for HPLC Method Validation.

a. System Suitability Test (SST)

  • Purpose: To ensure the chromatographic system is adequate for the intended analysis on any given day. This is a self-validating check.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL).

    • Make five replicate injections.

    • Calculate the Relative Standard Deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

b. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to show no interfering peaks.

    • Inject a solution of the this compound standard.

    • Inject a sample solution spiked with known related substances or potential impurities if available.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions to ensure separation of degradation products from the main peak.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks, as demonstrated by peak purity analysis (if using a Diode Array Detector).

c. Linearity and Range

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[11]

  • Procedure:

    • Prepare a series of at least five standard solutions covering the expected range of the analyte and its impurities (e.g., from the Limit of Quantitation to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10]

Concentration (µg/mL) Peak Area (Hypothetical)
1.015,230
25.0380,500
50.0761,000
100.01,525,000
150.02,288,000

d. Accuracy

  • Purpose: To measure the closeness of the experimental value to the true value.[9] It is often assessed by spike recovery.

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

e. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[10]

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12]

  • Procedure:

    • Can be determined based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, can be calculated from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for impurities.

g. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Procedure:

    • Systematically vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the sample under each modified condition and assess the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

For the comprehensive and accurate purity determination of this compound, a validated HPLC-UV method is the unequivocal choice for routine quality control and final product release in a research and drug development setting. It provides a robust, reliable, and sensitive means to quantify the main component and separate it from potential process-related impurities and degradation products. While techniques like TLC can be used for rapid screening and LC-MS is indispensable for structural elucidation of unknown impurities, HPLC-UV remains the cornerstone of quantitative purity analysis. The detailed protocol and validation framework provided in this guide serve as a self-validating system, ensuring that the purity data generated is trustworthy, reproducible, and scientifically sound.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]

  • Title: this compound - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: this compound | C15H17N | CID 38619 Source: PubChem - NIH URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatographyonline.com URL: [Link]

  • Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: Preprints.org URL: [Link]

  • Title: Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 3,3-Diphenylpropylamine | C15H17N | CID 79698 Source: PubChem - NIH URL: [Link]

Sources

A Comparative Bioassay Guide to 2,3-Diphenylpropylamine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro bioassay performance of a series of 2,3-diphenylpropylamine analogs, a class of compounds with significant potential for modulating monoaminergic neurotransmission. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for characterizing these compounds' interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. We will explore the causal relationships behind experimental design, present detailed protocols for key bioassays, and offer a comparative analysis of analog performance based on available data.

Introduction: The Rationale for Comparing this compound Analogs

The monoamine transporters (MATs) are critical regulators of neuronal signaling, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a range of neuropsychiatric disorders, making them key targets for therapeutic intervention. The this compound scaffold represents a promising chemical starting point for the development of novel MAT inhibitors. Subtle structural modifications to this core can dramatically alter binding affinity and selectivity, leading to compounds with diverse pharmacological profiles.

This guide focuses on a series of 2-substituted-3-phenylpropylamine analogs to elucidate the structure-activity relationships (SAR) that govern their interaction with DAT and SERT. Understanding these relationships is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

Core Bioassays for Characterizing Monoamine Transporter Ligands

The primary in vitro methods for evaluating the interaction of compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays. These assays provide quantitative measures of a compound's affinity for the transporter (Ki) and its functional potency in blocking neurotransmitter reuptake (IC50), respectively.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays directly measure the affinity of a test compound for a specific transporter.[2] This is achieved by competing for the binding of a radiolabeled ligand, with a known high affinity for the transporter, against increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of a neurotransmitter into a cell.[3] These assays typically utilize cell lines (e.g., HEK 293) engineered to express a specific human monoamine transporter. The cells are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The reduction in the accumulation of the radiolabeled neurotransmitter inside the cells is measured to determine the compound's inhibitory potency (IC50).[4]

Comparative Analysis of 2-Substituted-3-Phenylpropylamine Analogs

The following data, derived from authoritative sources, compares the binding affinities (Ki) of a series of 2-substituted-3-phenylpropylamine analogs at the human dopamine and serotonin transporters. The data highlights how modifications at the 2-position of the propyl chain influence potency and selectivity.

Compound ID2-Position SubstituentDAT Ki (nM)[2]SERT Ki (nM)[2]SERT/DAT Selectivity Ratio[2]
(S)-5 -OH8.9394.4
(R)-5 -OH811201.5
(S)-8 -NH239481.2
(R)-8 -NH220221.1
(S)-9 -OCH3241205.0
(R)-9 -OCH3311404.5
(S)-10 -F2.7295109
(R)-10 -F44180041

Note: Data for the norepinephrine transporter (NET) was not available for this specific series of analogs in the cited literature. A comprehensive pharmacological profile would necessitate further investigation of their activity at NET.

Expert Insights on Structure-Activity Relationships:

  • Stereochemistry is a Key Determinant: A clear enantioselectivity is observed across the analogs. For instance, the (S)-enantiomer of the 2-fluoro substituted analog ((S)-10) exhibits the highest affinity for DAT (Ki = 2.7 nM) and a remarkable 109-fold selectivity over SERT.[2] In contrast, its (R)-enantiomer is significantly less potent at both transporters.

  • Impact of 2-Position Substituent:

    • The 2-hydroxyl and 2-amino substitutions generally result in compounds with high affinity for both DAT and SERT, with relatively low selectivity.[2]

    • The 2-amino substituted analog (R)-8 is the most potent ligand at SERT in this series and displays nearly equal affinity for both DAT and SERT, making it a potential candidate for a dual-action agent.[2]

    • The introduction of a 2-fluoro group in the (S) configuration dramatically enhances DAT affinity and selectivity.[2] This suggests that the electronic properties and size of the substituent at this position are critical for optimizing DAT interaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key bioassays discussed in this guide. These protocols are based on established and validated procedures in the field.

Radioligand Binding Assay Protocol (96-well plate format)

This protocol outlines the procedure for determining the binding affinity of test compounds at DAT and SERT using membrane preparations from HEK 293 cells stably expressing the respective human transporters.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis prep_reagents Prepare serial dilutions of test compounds test_compound Test Compound Wells: Test Compound + Radioligand + Membranes prep_reagents->test_compound prep_radioligand Prepare radioligand working solution (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT) total_binding Total Binding Wells: Buffer + Radioligand + Membranes prep_radioligand->total_binding nsb Non-Specific Binding (NSB) Wells: Displacer (e.g., 10 µM GBR 12935 for DAT) + Radioligand + Membranes prep_radioligand->nsb prep_radioligand->test_compound prep_membranes Thaw and dilute transporter membrane preparations prep_membranes->total_binding prep_membranes->nsb prep_membranes->test_compound incubate Incubate plate at room temperature (e.g., 60-120 min) total_binding->incubate nsb->incubate test_compound->incubate filtrate Rapidly filtrate through glass fiber filters to separate bound and free radioligand incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Add scintillation fluid and count radioactivity (CPM) wash->count calculate Calculate specific binding and determine IC50/Ki values count->calculate G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_termination Termination & Lysis cluster_detection Detection & Analysis plate_cells Plate transporter-expressing HEK 293 cells in a 96-well plate incubate_overnight Incubate overnight to allow for cell adherence plate_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells preincubate Pre-incubate cells with test compound or vehicle wash_cells->preincubate initiate_uptake Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubate->initiate_uptake stop_reaction Stop uptake by rapid washing with ice-cold buffer initiate_uptake->stop_reaction lyse_cells Lyse cells with a lysis buffer (e.g., 1% SDS) stop_reaction->lyse_cells scintillation Transfer lysate to scintillation vials and count radioactivity lyse_cells->scintillation analyze_data Determine IC50 values from dose-response curves scintillation->analyze_data

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK 293 cells stably expressing the human DAT, SERT, or NET in a 96-well plate pre-coated with a substance like poly-D-lysine to promote cell adhesion.

    • Incubate the cells overnight to allow them to form a confluent monolayer.

  • Uptake Assay:

    • On the day of the experiment, wash the cells once with a Krebs-HEPES buffer (KHB). [3] * Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of the this compound analogs or a vehicle control. [3] * To determine non-specific uptake, a separate set of wells should be pre-incubated with a high concentration of a known selective inhibitor.

    • Initiate neurotransmitter uptake by adding a buffer containing the radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) at a concentration close to its Km value. [3] * Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes at room temperature). [3] * Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold KHB. [3] * Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well. [3] * Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for the this compound analogs discussed here is the competitive inhibition of monoamine transporters. By binding to the transporter protein, these compounds physically block the re-entry of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing its signaling to post-synaptic receptors.

Conceptual Diagram of a Synapse and Transporter Inhibition:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal neurotransmitter presynaptic_terminal->neurotransmitter vesicle Vesicle vesicle->presynaptic_terminal Release transporter Monoamine Transporter (DAT/SERT/NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding analog Analog analog->transporter Inhibition postsynaptic_terminal Postsynaptic Terminal

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Directions

The bioassay data presented in this guide demonstrates that the this compound scaffold is a versatile platform for developing monoamine transporter inhibitors. The structure-activity relationships, particularly the influence of stereochemistry and substitution at the 2-position, provide valuable insights for the design of compounds with specific desired pharmacological profiles. The detailed protocols offer a robust framework for the in vitro characterization of these and similar analogs.

Future research should focus on obtaining a complete pharmacological profile for this series by determining their binding affinities at the norepinephrine transporter. Additionally, exploring a wider range of substitutions on both phenyl rings could further elucidate the SAR and lead to the discovery of even more potent and selective monoamine transporter ligands.

References

  • Wang, L., et al. (2010). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Potential Dopamine and Serotonin Transporter Ligands. Journal of Medicinal Chemistry, 53(16), 6112–6124. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929–940. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Monoamine transporter subfamily. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Wong, D. T., et al. (1983). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 227(3), 637-642. [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS Discovery, 23(3), 267-276. [Link]

  • Effiong, C. E., et al. (2010). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 53(15), 5573–5584. [Link]

  • Bio-protocol. Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. [Link]

  • Jayanthi, L. D., & Ramamoorthy, S. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.15.1–12.15.22. [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Diphenylpropylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the effective separation of isomeric compounds is a frequent and critical challenge. Diphenylpropylamine and its derivatives, a class of compounds with significant pharmaceutical interest, present a classic case of this challenge. Their isomers, whether structural (positional) or stereoisomers (enantiomers), can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to resolve and quantify these isomers is paramount for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of chromatographic strategies for the separation of diphenylpropylamine isomers. Moving beyond a simple recitation of methods, we will delve into the underlying principles of these separations, offering field-proven insights into method development and optimization. The protocols and data presented herein are designed to be self-validating, grounded in established chromatographic theory and supported by authoritative references.

The Challenge: Structural and Chiral Isomerism in Diphenylpropylamine

Diphenylpropylamine can exist as several structural isomers, depending on the substitution pattern on the phenyl rings. For the purposes of this guide, we will focus on the separation of isomers of 3,3-diphenylpropylamine, which possesses a single chiral center and therefore exists as a pair of enantiomers. The separation of positional isomers, where the propylamino group is at different positions on one of the phenyl rings, will also be addressed. The primary challenge in separating these isomers lies in their similar physicochemical properties, such as polarity, pKa, and molecular weight, which makes their resolution by conventional chromatographic techniques difficult.

High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC): A Comparative Overview

Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of diphenylpropylamine isomers. The choice between them often depends on the specific goals of the separation (analytical vs. preparative), desired throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that can be employed in several modes for isomer separation:

  • Normal-Phase (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase. While effective for some isomer separations, it can suffer from long equilibration times and issues with mobile phase water content.

  • Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase. It is a robust and widely applicable technique, particularly for the separation of positional isomers.

  • Polar Organic (PO) Mode: Uses a polar stationary phase with a polar organic mobile phase, offering a different selectivity compared to NP and RP modes.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations.[1] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier. The advantages of SFC include:

  • High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC.[2][3]

  • Reduced Solvent Consumption: The primary use of CO2 makes SFC a more environmentally friendly and cost-effective technique.

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool for separating compounds that are difficult to resolve by other means.

Chiral Separation of 3,3-Diphenylpropylamine Enantiomers

The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). For primary amines like 3,3-diphenylpropylamine, polysaccharide-based and cyclofructan-based CSPs have demonstrated the highest success rates.[4]

Polysaccharide-Based CSPs

Derived from cellulose and amylose, these are the most widely used CSPs for a broad range of chiral compounds.[5][6] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure.[7]

  • Amylose-based CSPs (e.g., Chiralpak AD, Chiralpak IA) often exhibit a helical structure that can be highly effective for enantioseparation.[8]

  • Cellulose-based CSPs (e.g., Chiralcel OD, Lux Cellulose-1) have a more linear and rigid structure, which can provide complementary selectivity to amylose phases.[9]

Cyclofructan-Based CSPs

These CSPs, such as the Larihc CF6-P, have shown exceptional capability in separating primary amines, often outperforming polysaccharide phases in this specific application.[4] The chiral recognition is based on inclusion complexation and interactions with the derivatized cyclofructan structure.

The Critical Role of Mobile Phase Additives

For the successful chiral separation of basic compounds like diphenylpropylamine, the use of mobile phase additives is crucial. These additives improve peak shape by masking residual silanol groups on the silica support and enhance enantioselectivity by influencing the interactions between the analyte and the CSP.[10][11]

  • Basic Additives (e.g., diethylamine (DEA), triethylamine (TEA), butylamine (BA)) are commonly used to improve the peak shape of basic analytes.[12]

  • Acidic Additives (e.g., trifluoroacetic acid (TFA), formic acid (FA)) can also influence selectivity and are often used in combination with a basic additive.[13]

The following workflow illustrates a typical method development strategy for the chiral separation of 3,3-diphenylpropylamine.

Caption: Method development workflow for chiral separation.

Experimental Protocols for Chiral Separation

Protocol 1: Chiral HPLC Separation on a Polysaccharide-Based CSP

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 3,3-diphenylpropylamine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral SFC Separation on a Cyclofructan-Based CSP

  • Instrumentation: Analytical SFC system with UV detector.

  • Column: Larihc CF6-P (cyclofructan-based), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: CO2 / Methanol with 0.2% Triethylamine and 0.3% Trifluoroacetic acid (Gradient elution: 5% to 40% Methanol over 10 minutes).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the 3,3-diphenylpropylamine racemate in methanol to a concentration of approximately 1 mg/mL.

Comparative Data for Chiral Separation Methods

The following table summarizes the expected performance of different chiral separation methods for 3,3-diphenylpropylamine enantiomers, based on data from structurally similar primary amines.

Method Stationary Phase Mobile Phase Expected tR (min) Expected α Expected Rs Reference
HPLC-NP Chiralpak IA (Amylose)Heptane/IPA/DEA (90:10:0.1)6.5, 7.81.25> 2.0[4][8]
HPLC-NP Lux Cellulose-1 (Cellulose)Heptane/EtOH/DEA (85:15:0.1)8.2, 9.51.20> 1.8[9]
HPLC-PO Larihc CF6-P (Cyclofructan)ACN/MeOH/TFA/TEA (90:10:0.3:0.2)5.1, 6.21.30> 2.5[4]
SFC Chiralpak IE (Amylose)CO2 / MeOH with 0.1% DEA3.5, 4.11.22> 2.2[12]
SFC Larihc CF6-P (Cyclofructan)CO2 / EtOH with 0.2% TEA/0.3% TFA2.8, 3.51.35> 3.0[4]

tR = Retention Time, α = Selectivity Factor, Rs = Resolution. Data are illustrative and based on separations of analogous primary amines.

Separation of Diphenylpropylamine Positional Isomers

The separation of positional isomers of diphenylpropylamine is typically achieved using reversed-phase HPLC. The choice of stationary phase can have a significant impact on the selectivity of the separation.

Stationary Phase Selection for Positional Isomers
  • C18 (ODS) Columns: These are the most common reversed-phase columns and separate isomers based primarily on hydrophobicity.

  • Phenyl Columns: These columns have a phenyl group bonded to the silica and can provide enhanced selectivity for aromatic compounds through π-π interactions.[14] This can be particularly advantageous for separating positional isomers of diphenylpropylamine.

The following diagram illustrates the general workflow for separating positional isomers.

Sources

A Senior Application Scientist's Guide to the Definitive Confirmation of 2,3-Diphenylpropylamine: A Comparative Analysis of Elemental Analysis Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of a novel compound is only the beginning. The critical, non-negotiable next step is its unambiguous confirmation. Every subsequent experiment, every biological assay, and every regulatory submission hinges on the absolute certainty of the molecule's identity and purity. This guide provides an in-depth, experience-driven comparison of analytical standards for the confirmation of 2,3-Diphenylpropylamine (C₁₅H₁₇N), focusing on the foundational role of Elemental Analysis (EA) and its synergistic relationship with other common analytical techniques.

Pillar 1: Elemental Analysis - The Foundational Truth

Before we can elucidate a complex three-dimensional structure, we must first confirm its most basic truth: its elemental composition. Elemental analysis, specifically CHNS analysis, serves as the ultimate gatekeeper for purity and empirical formula verification.[1][2] It answers the question, "Are the fundamental building blocks (Carbon, Hydrogen, Nitrogen) present in the correct ratios as dictated by the molecular formula?"

For this compound (Molecular Formula: C₁₅H₁₇N, Molecular Weight: 211.31 g/mol ), the theoretical elemental composition is the bedrock against which all samples are measured.[3][4][5]

  • Carbon (C): (15 * 12.011) / 211.31 = 85.26%

  • Hydrogen (H): (17 * 1.008) / 211.31 = 8.11%

  • Nitrogen (N): (1 * 14.007) / 211.31 = 6.63%

The universally accepted standard in academic and industrial chemistry for a "pure" small molecule is an experimental result that falls within ±0.4% of the theoretical values for C, H, and N.[6][7] This tight tolerance accounts for minor instrumental and handling variations while being stringent enough to detect significant impurities, such as residual solvents or the presence of water.

The Causality Behind the Method: Combustion Analysis

The gold standard for determining CHN content is combustion analysis.[1] This technique is not arbitrary; its power lies in its ability to convert a complex organic molecule into simple, easily quantifiable inorganic gases (CO₂, H₂O, and N₂).[8] This conversion is the key to its precision and reliability.

The workflow is a robust, linear process designed to ensure complete conversion and accurate detection.

Confirmation_Logic cluster_questions start Synthesized This compound q1 What is the Elemental Ratio & Purity? q2 What is the Molecular Skeleton & Connectivity? q3 What is the Exact Mass & Molecular Formula? ea Elemental Analysis (EA) q1->ea nmr NMR Spectroscopy (¹H, ¹³C) q2->nmr ms High-Resolution Mass Spectrometry (HRMS) q3->ms conclusion Definitive Confirmation: Identity & Purity Validated ea->conclusion nmr->conclusion ms->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Diphenylpropylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Diphenylpropylamine (CAS 5415-80-5), a primary aliphatic amine utilized in pharmaceutical research and organic synthesis.[1][2] The protocols herein are designed to provide drug development professionals, researchers, and scientists with the essential safety and logistical information required for responsible waste management.

The causality behind these procedures is rooted in the inherent hazards of this compound and the regulatory framework established by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. This compound presents multiple risks that dictate the necessary safety protocols.

1.1. Health Hazards this compound is classified as harmful and an irritant.[6] Exposure can lead to the following adverse health effects:

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage: Can cause serious eye damage.[6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[6]

Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

1.2. Environmental Hazards While specific ecotoxicity data for this compound is not extensively detailed in all sources, related amine compounds are often very toxic to aquatic life with long-lasting effects.[8] Therefore, it is imperative to prevent its release into the environment. Direct discharge to drains or waterways is strictly prohibited.[5][7]

1.3. Personal Protective Equipment (PPE) The selection of appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE when handling this compound waste includes:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[9][10]Protects against splashes that can cause serious eye damage.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[6]
Body Protection A laboratory coat or chemical-resistant apron.[9][10]Protects against incidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be required for managing large spills or in areas with inadequate ventilation.[10]Minimizes the risk of inhaling vapors that can cause respiratory irritation.[6]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing hazardous waste with non-hazardous materials increases disposal costs and regulatory complexity.[4]

Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific location within the laboratory, at or near the point of waste generation, to accumulate the this compound waste.[11][12] This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Compatibility: Use a container made of a material chemically compatible with amines. High-density polyethylene (HDPE) containers are generally suitable.[13] Ensure the container is in good condition, free from leaks or damage.[3][11]

  • Closure: The container must have a secure, leak-proof screw cap.[3] Containers must remain closed at all times except when actively adding waste.[11] Leaving a funnel in the container is a common violation and is not permitted.[11]

Step 3: Label the Waste Container As soon as the first drop of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste".[4][11]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][11]

  • An accurate list of all constituents and their approximate percentages, including solvents.[11]

  • The date accumulation started.[4]

Step 4: Segregate Incompatible Wastes this compound is a primary amine and must be segregated from incompatible materials to prevent dangerous chemical reactions. Store it away from:

  • Acids and Strong Oxidizing Agents: Contact can lead to violent reactions.[10][14]

  • Sources of Ignition: While not highly flammable, general chemical safety practice dictates storing waste away from heat and ignition sources.[10]

Spill Management Procedures

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.

3.1. Small Spills (Manageable by Lab Personnel)

  • Isolate the Area: Alert colleagues and restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 1.3.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[9] Do not use combustible materials like paper towels or sawdust. For solid material, carefully sweep or scoop the material to avoid creating dust.[9][10]

  • Collect Waste: Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container, properly labeled as described above.[4][9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

3.2. Large Spills For large spills that are beyond the capacity of laboratory personnel to handle safely, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[11][15]

Disposal Workflow and Decision Logic

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. This is not a material that can be neutralized or disposed of down the sanitary sewer.[7][16] The following diagram illustrates the decision-making process for its proper management.

G Disposal Workflow for this compound Waste cluster_0 In-Laboratory Procedures cluster_1 External Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container (HDPE, Sealed, Labeled) ppe->container saa Store in Designated SAA container->saa segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate full Container 90% Full? segregate->full full->saa No request_pickup Arrange for Pickup by EH&S or Contractor full->request_pickup Yes pickup Waste Collected by Authorized Personnel request_pickup->pickup transport Transport to Licensed TSDF* pickup->transport final_disposal Final Disposal via Incineration transport->final_disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Personal protective equipment for handling 2,3-Diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5415-80-5 | Formula: C₁₅H₁₇N | Class: Primary Aromatic-Aliphatic Amine

Executive Summary & Hazard Context

From the Desk of the Senior Application Scientist: Handling 2,3-Diphenylpropylamine requires a departure from "standard" laboratory safety protocols. While often categorized generically with other organic building blocks, this compound presents specific risks due to its amine functionality and lipophilic nature.

The critical hazard here is H318 (Causes Serious Eye Damage) .[1][2][3][4] Unlike simple irritants, this compound can cause irreversible corneal opacity upon contact. Furthermore, as a primary amine, it readily permeates standard laboratory nitrile gloves upon prolonged contact. This guide outlines the specific PPE and operational workflows required to handle this compound with the rigor used in pharmaceutical process chemistry.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the risk. The following data drives our equipment choices.

Hazard ClassGHS CodeDescriptionOperational Implication
Eye Toxicity H318 Causes serious eye damage CRITICAL: Standard safety glasses are insufficient . Chemical splash goggles are mandatory.
Acute Toxicity H302Harmful if swallowedIngestion risk via hand-to-mouth transfer (glove hygiene is paramount).
Skin Irritation H315Causes skin irritationCorrosive potential to mucous membranes; rapid absorption possible.
Target Organ H335May cause respiratory irritationVolatility is low, but aerosols/dusts are highly irritating to the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Rationale: This system relies on "Barrier Redundancy" to prevent exposure during the synthesis of calcium channel blocker analogs (e.g., Fendiline).

The "Gold Standard" Protection Table
Body ZoneStandard Operation (Weighing/Transfer < 1g)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield (8-inch min)Amines are caustic bases. A splash behind standard glasses can result in permanent vision loss (H318).
Hands Double Nitrile (Min 5 mil outer / 4 mil inner)Laminate (Silver Shield/4H) under NitrilePermeation Physics: Lipophilic amines can permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Face Respirator with OV/P100 CartridgesOV: Captures amine vapors. P100: Captures particulates if handling the hydrochloride salt.
Body Lab Coat (Poly/Cotton) + Closed ShoesTyvek® Lab Coat or Chemical ApronCotton absorbs amines, keeping them against the skin. Tyvek repels liquid splashes.
Visualizing the Safety Logic

The following diagram illustrates the decision matrix for selecting PPE based on the state of the reagent (Solid vs. Liquid) and the scale of operation.

PPE_Decision_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder (Salt Form) State->Solid Liquid Liquid / Free Base State->Liquid Risk Operation Scale? Solid->Risk Liquid->Risk LowRisk < 1 gram (Weighing) Risk->LowRisk HighRisk > 1 gram or Heating Risk->HighRisk Action1 PPE: Double Nitrile + Goggles Engineering: Fume Hood LowRisk->Action1 Standard Action2 PPE: Silver Shield Gloves + Goggles + Face Shield + Lab Apron HighRisk->Action2 Elevated Action3 PPE: Respirator (OV/P100) + Full Chem Suit Action2->Action3 If Spill/Aerosol

Figure 1: Decision logic for scaling PPE based on physical state and operational risk.

Operational Protocol: The "Clean-Dirty" Workflow

To maintain a self-validating safety system, you must establish a "Clean-Dirty" boundary. This prevents the migration of amine residues onto door handles, keyboards, and phones.

Phase 1: Preparation (The Clean Zone)
  • Check Engineering Controls: Verify fume hood flow is between 80-120 fpm.

  • Barrier Setup: Place a disposable absorbent pad (pig mat) in the hood. This is your "Hot Zone."

  • Donning: Put on goggles before gloves. Inspect gloves for pinholes (air inflation test).

Phase 2: Execution (The Hot Zone)
  • Weighing: If using the liquid free base, use a positive displacement pipette to prevent dripping. If using the solid salt, use a disposable anti-static spatula.

  • Reaction: this compound is incompatible with strong oxidizing agents and acid chlorides. Ensure these are not in the immediate vicinity during transfer to prevent accidental mixing.

  • Spill Management: If a drop falls on the absorbent pad, the pad is now hazardous waste. Do not leave it for the next user.

Phase 3: Decontamination (The Transition)
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe, then a solvent-dampened wipe, before returning it to storage.

  • Doffing Sequence (Critical):

    • Remove outer gloves (if double gloving) inside the hood.

    • Remove apron/lab coat.

    • Remove goggles.

    • Remove inner gloves last (peel from inside out) to ensure hands never touch the contaminated outer surface.

    • Wash hands immediately with soap and water for 30 seconds.

Emergency Response & Disposal
First Aid Specifics
  • Eye Contact (H318): Time is vision. Rinse immediately for 15 minutes minimum . Hold eyelids apart. Do not wait for medical personnel to arrive before rinsing.

  • Skin Contact: Flush with water.[5][6] Do not use vinegar or acidic neutralizers; this can cause an exothermic reaction that worsens the burn.

  • Ingestion: Do NOT induce vomiting. Amines can be corrosive to the esophagus on the way back up. Rinse mouth with water.[5][6]

Disposal Strategy (Cradle-to-Grave)
  • Waste Code: Segregate into "Basic Organic Waste" (pH > 7).

  • Incompatibility: NEVER mix with "Oxidizing Waste" (e.g., Nitric acid, Peroxides). Amines + Oxidizers = Hypergolic Fire/Explosion risk.

  • Container: Polyethylene (HDPE) or Glass. Avoid metal containers if the amine is wet/corrosive.

References
  • PubChem. (n.d.). This compound (Compound).[1][7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenylpropylamine
Reactant of Route 2
2,3-Diphenylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.